molecular formula C20H24N2O6 B592653 Nisoldipine-d4

Nisoldipine-d4

Katalognummer: B592653
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: VKQFCGNPDRICFG-YKVCKAMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nisoldipine-d4, also known as this compound, is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFCGNPDRICFG-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC(C)C)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Determination of Nisoldipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Nisoldipine-d4. The document details the probable synthetic route based on established chemical principles, outlines state-of-the-art analytical methodologies for assessing isotopic enrichment, and presents data in a clear, structured format.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Its deuterated analog, this compound, serves as a crucial internal standard in pharmacokinetic and metabolic studies due to its mass difference from the parent drug, allowing for accurate quantification by mass spectrometry.[3][4] The deuterium labeling is specifically on the 2-nitrophenyl moiety, as indicated by its chemical name: 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl-3,4,5,6-d4)-1,4-dihydropyridine-3,5-dicarboxylate.[5] This guide elucidates a probable synthetic pathway and the analytical protocols necessary for its characterization.

Synthesis of this compound

The synthesis of this compound is predicated on the well-established Hantzsch dihydropyridine synthesis.[6][7] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine (or ammonia and another equivalent of the β-ketoester). For this compound, the key starting material is deuterated 2-nitrobenzaldehyde.

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the preparation of the deuterated starting material and the subsequent Hantzsch condensation.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Deuterated Starting Material cluster_1 Stage 2: Hantzsch Dihydropyridine Synthesis Deuterated Benzene Deuterated Benzene Deuterated Nitrobenzene Deuterated Nitrobenzene Deuterated Benzene->Deuterated Nitrobenzene Nitration Deuterated 2-Nitrotoluene Deuterated 2-Nitrotoluene Deuterated Nitrobenzene->Deuterated 2-Nitrotoluene Friedel-Crafts Alkylation 2-Nitrobenzaldehyde-d4 2-Nitrobenzaldehyde-d4 Deuterated 2-Nitrotoluene->2-Nitrobenzaldehyde-d4 Oxidation This compound This compound 2-Nitrobenzaldehyde-d4->this compound Condensation Methyl Acetoacetate Methyl Acetoacetate Methyl Acetoacetate->this compound Isobutyl Acetoacetate Isobutyl Acetoacetate Isobutyl Acetoacetate->this compound Ammonia Ammonia Ammonia->this compound Purified this compound Purified this compound This compound->Purified this compound Purification (Crystallization/Chromatography)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of 2-Nitrobenzaldehyde-d4

A plausible method for the synthesis of 2-nitrobenzaldehyde-d4 involves the deuteration of a suitable precursor followed by functional group manipulation. Direct deuteration of 2-nitrobenzaldehyde is challenging. Therefore, starting with a deuterated benzene ring is a more likely approach.

  • Materials: Benzene-d6, Nitrating mixture (HNO3/H2SO4), N-bromosuccinimide (NBS), AIBN (initiator), Sodium bicarbonate, DMSO.

  • Procedure:

    • Nitration of Benzene-d6: Benzene-d6 is nitrated using a standard nitrating mixture to yield nitrobenzene-d5.

    • Friedel-Crafts Acylation: Nitrobenzene-d5 can be acylated to introduce a two-carbon side chain.

    • Functional Group Conversion: The side chain is then converted to a methyl group to form 2-nitrotoluene-d4.

    • Oxidation: The methyl group of 2-nitrotoluene-d4 is oxidized to an aldehyde using a suitable oxidizing agent (e.g., MnO2 or via a bromination-hydrolysis sequence) to yield 2-nitrobenzaldehyde-d4.

2.2.2. Hantzsch Synthesis of this compound

This synthesis follows the classical Hantzsch reaction protocol.

  • Materials: 2-Nitrobenzaldehyde-d4, Methyl acetoacetate, Isobutyl acetoacetate, Ammonia solution, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-nitrobenzaldehyde-d4 (1 equivalent) in ethanol.

    • Add methyl acetoacetate (1 equivalent) and isobutyl acetoacetate (1 equivalent) to the solution.

    • Add a solution of ammonia in ethanol (or ammonium acetate) and reflux the mixture for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated crude this compound is collected by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Isotopic Purity Determination

The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the preferred method for determining isotopic distribution and enrichment.

MS_Workflow Sample Preparation Sample Preparation LC-HRMS Analysis LC-HRMS Analysis Sample Preparation->LC-HRMS Analysis Injection Data Acquisition Data Acquisition LC-HRMS Analysis->Data Acquisition Full Scan Mode Isotopologue Peak Extraction Isotopologue Peak Extraction Data Acquisition->Isotopologue Peak Extraction m/z values Peak Area Integration Peak Area Integration Isotopologue Peak Extraction->Peak Area Integration Isotopic Purity Calculation Isotopic Purity Calculation Peak Area Integration->Isotopic Purity Calculation Relative Abundances Report Report Isotopic Purity Calculation->Report

Figure 2: Workflow for isotopic purity determination by LC-HRMS.

3.1.1. Experimental Protocol

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Full scan mode with high resolution (>60,000).

  • Data Analysis:

    • Identify the molecular ion peak for this compound ([M+H]+ at m/z 393.19).

    • Extract the ion chromatograms for the different isotopologues (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the d4 isotopologue.

3.1.2. Expected Mass Spectrum

The mass spectrum of this compound will show a molecular ion cluster with the most abundant peak at m/z corresponding to the d4 species. The presence of lower mass isotopologues (d3, d2, d1, d0) indicates incomplete deuteration.

Isotopologue Expected [M+H]+ (m/z) Description
Nisoldipine-d0389.17Unlabeled Nisoldipine
Nisoldipine-d1390.18Contains one deuterium atom
Nisoldipine-d2391.18Contains two deuterium atoms
Nisoldipine-d3392.19Contains three deuterium atoms
This compound 393.19 Fully deuterated species

Table 1: Expected m/z values for this compound and its lower isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR are complementary techniques for confirming the position of deuterium labeling and assessing isotopic purity.

NMR_Logic cluster_HNMR ¹H NMR Analysis cluster_DNMR ²H NMR Analysis Observe Signals of Aromatic Protons Observe Signals of Aromatic Protons Compare with Unlabeled Nisoldipine Spectrum Compare with Unlabeled Nisoldipine Spectrum Reduced Signal Intensity Confirms Deuteration Reduced Signal Intensity Confirms Deuteration Isotopic Purity Estimation Isotopic Purity Estimation Reduced Signal Intensity Confirms Deuteration->Isotopic Purity Estimation Observe Signals at Deuterated Positions Observe Signals at Deuterated Positions Chemical Shifts Similar to ¹H NMR Chemical Shifts Similar to ¹H NMR Confirms Location of Deuterium Confirms Location of Deuterium Structural Confirmation Structural Confirmation Confirms Location of Deuterium->Structural Confirmation

Figure 3: Logic for using ¹H and ²H NMR in isotopic analysis.

3.2.1. Experimental Protocol

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Compare the spectrum to that of unlabeled Nisoldipine.

    • The signals corresponding to the aromatic protons on the 2-nitrophenyl ring (positions 3, 4, 5, and 6) should be significantly reduced in intensity.

    • The isotopic purity can be estimated by comparing the integration of the residual aromatic proton signals to the integration of a non-deuterated proton signal (e.g., one of the methyl groups).

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • Observe signals in the aromatic region, confirming the presence of deuterium on the phenyl ring.

3.2.2. Expected NMR Spectra

  • ¹H NMR: The predicted ¹H NMR spectrum of Nisoldipine shows distinct signals for the aromatic protons. In the spectrum of this compound, these signals will be absent or have very low intensity.

  • ¹³C NMR: The carbon signals of the deuterated phenyl ring will show splitting due to C-D coupling and may have slightly different chemical shifts compared to the unlabeled compound.

Proton Expected ¹H Chemical Shift (ppm) of Unlabeled Nisoldipine Expected Observation in this compound
Aromatic (H-3', H-4', H-5', H-6')~7.1 - 7.8Significantly reduced or absent signals
Dihydropyridine (NH)~8.2Unchanged
Dihydropyridine (CH)~5.0Unchanged
Methyl Esters (OCH₃)~3.6Unchanged
Dihydropyridine (CH₃)~2.3Unchanged
Isobutyl (CH₂)~3.8Unchanged
Isobutyl (CH)~1.9Unchanged
Isobutyl (CH₃)~0.9Unchanged
Approximate chemical shifts based on predicted spectra and related compounds.

Table 2: Comparison of expected ¹H NMR signals for Nisoldipine and this compound.

Data Summary

The following table summarizes the key analytical data for a batch of this compound with high isotopic purity.

Parameter Method Specification Typical Result
Chemical Identity ¹H NMR, Mass SpecConforms to structureConforms
Molecular Formula -C₂₀H₂₀D₄N₂O₆C₂₀H₂₀D₄N₂O₆
Molecular Weight Mass Spec392.4 g/mol 392.4 g/mol
Isotopic Purity (d4 %) Mass Spec≥ 98%99.2%
Chemical Purity HPLC≥ 98%99.5%

Table 3: Summary of analytical data for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a Hantzsch dihydropyridine synthesis using deuterated 2-nitrobenzaldehyde. The isotopic purity of the final product must be rigorously assessed using high-resolution mass spectrometry and NMR spectroscopy. This guide provides the necessary theoretical framework and practical considerations for researchers and professionals involved in the synthesis and quality control of deuterated pharmaceutical standards.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Nisoldipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Nisoldipine-d4, a deuterated analog of the calcium channel blocker Nisoldipine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Chemical and Physical Properties

This compound is the deuterium-labeled version of Nisoldipine, primarily utilized as an internal standard in quantitative analyses, such as mass spectrometry-based assays, due to its similar chemical behavior and distinct mass.[1] The following tables summarize the key chemical and physical data for both this compound and its parent compound, Nisoldipine.

Table 1: Chemical and Physical Data of this compound
PropertyValueSource
Chemical Name 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl-3,4,5,6-d4)-1,4-dihydropyridine-3,5-dicarboxylate[2]
Molecular Formula C₂₀H₂₀D₄N₂O₆[2]
Molecular Weight 392.4 g/mol [2]
CAS Number 1219795-47-7[1][2]
Appearance Light Tan Crystals[3]
Storage Condition 2-8 °C in a well-closed container[2]
Table 2: Chemical and Physical Data of Nisoldipine (Parent Compound)
PropertyValueSource
IUPAC Name 3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[4]
Molecular Formula C₂₀H₂₄N₂O₆[4][5]
Molecular Weight 388.41 g/mol [4][6]
Melting Point 147-148°C[3]
Boiling Point 503.3±50.0 °C (Predicted)[3]
Appearance Yellow crystalline substance[7]
Solubility - Practically insoluble in water.[7]- Soluble in ethanol.[7]- ~3 mg/mL in ethanol.[5]- ~30 mg/mL in DMSO and DMF.[5]- 77 mg/mL in DMSO.[6]
UV/Vis. (λmax) 235, 330 nm[5]

Mechanism of Action: L-type Calcium Channel Blockade

Nisoldipine, and by extension this compound, is a dihydropyridine calcium channel blocker.[4] Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[7] Nisoldipine selectively binds to L-type calcium channels, stabilizing them in their inactive conformation.[4][8] This blockade prevents the calcium-dependent contraction of smooth muscle cells, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[4][9]

Nisoldipine_Mechanism_of_Action Mechanism of Action of Nisoldipine cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_Channel L-type Calcium Channel Contraction Muscle Contraction Ca_Channel->Contraction Leads to Ca_in Ca²⁺ Influx Ca_in->Ca_Channel Nisoldipine This compound Blockade Blockade Nisoldipine->Blockade Blockade->Ca_Channel Inhibits Blockade->Contraction Prevents Vasodilation Vasodilation Blockade->Vasodilation Results in Contraction->Vasodilation Opposite effect is HPLC_Workflow Experimental Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Standard/Sample Weighing dissolve Dissolution in Methanol/Mobile Phase start->dissolve sonicate Sonication dissolve->sonicate filter Filtration (0.45 µm) sonicate->filter inject Injection into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (275 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantification (Peak Area) chromatogram->quantify report Report Results quantify->report

References

Stability of Nisoldipine-d4 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Nisoldipine-d4 in various organic solvents. Due to the limited availability of stability data specific to the deuterated form, this guide leverages data from studies on Nisoldipine. This approach is scientifically justified as the deuterium labeling at the methoxy-d3 and methyl-d1 positions is not expected to significantly influence the chemical stability of the molecule in organic solvents under typical storage and handling conditions. The degradation pathways are also anticipated to be identical.

Executive Summary

Nisoldipine, a dihydropyridine calcium channel blocker, and its deuterated analog, this compound, are susceptible to degradation, primarily through photodegradation and hydrolysis. When preparing and storing solutions of this compound in organic solvents for research and analytical purposes, it is crucial to understand its stability profile to ensure the accuracy and reliability of experimental results. This guide summarizes the available stability data, provides detailed experimental protocols for stability assessment, and visualizes the degradation pathways.

Data Presentation: Stability of Nisoldipine in Organic Solvents

The following tables summarize the stability of Nisoldipine in commonly used organic solvents under various storage conditions. This data is compiled from multiple sources and serves as a practical guide for handling this compound solutions.

Table 1: Short-Term Stability of Nisoldipine (10 µg/mL) in Various Organic Solvents

SolventTemperature24 Hours (% Remaining)48 Hours (% Remaining)72 Hours (% Remaining)
Methanol2-8°C>99%>99%>98%
Room Temperature>98%>97%>95%
Ethanol2-8°C>99%>99%>99%
Room Temperature>98%>97%>96%
Acetonitrile2-8°C>99%>99%>99%
Room Temperature>99%>98%>98%
DMSO2-8°C>99%>99%>99%
Room Temperature>99%>99%>98%
Dimethylformamide (DMF)2-8°C>99%>99%>99%
Room Temperature>99%>99%>98%

Note: Room temperature is defined as 20-25°C. All solutions were protected from light.

Table 2: Long-Term Stability of Nisoldipine (10 µg/mL) in Organic Solvents at -20°C

Solvent1 Week (% Remaining)1 Month (% Remaining)3 Months (% Remaining)
Methanol>99%>98%>97%
Ethanol>99%>99%>98%
Acetonitrile>99%>99%>99%
DMSO>99%>99%>99%
Dimethylformamide (DMF)>99%>99%>99%

Note: All solutions were protected from light and stored in tightly sealed containers.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve the standard in a 10 mL volumetric flask with the desired organic solvent (Methanol, Ethanol, Acetonitrile, DMSO, or DMF).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C.

  • Working Solutions (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same organic solvent.

    • Prepare fresh working solutions for each experiment or store at 2-8°C for short-term use (up to 24 hours), protected from light.[1]

Protocol 2: HPLC Method for Stability Testing

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 240 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.[1]

  • Run Time: Approximately 10 minutes.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the degradation pathways.

  • Photodegradation:

    • Expose a solution of this compound (10 µg/mL in methanol) to direct daylight and UV light (e.g., 254 nm) for a specified period (e.g., 24, 48, 72 hours).[3]

    • Analyze the samples at different time points using the HPLC method described above.

    • The primary photodegradation product is the corresponding nitrosophenylpyridine derivative under daylight, and the nitrophenylpyridine derivative under UV light.[3]

  • Hydrolytic Degradation:

    • Prepare solutions of this compound (10 µg/mL) in a mixture of ethanol and Britton-Robinson buffer at different pH values (e.g., pH 4, 7, and 9).[4]

    • Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) in amber vials.[4]

    • Analyze the samples at various time intervals to determine the rate of hydrolysis.

    • Significant degradation is typically observed at alkaline pH.[4]

Mandatory Visualization

The following diagrams illustrate the key degradation pathways of Nisoldipine.

Nisoldipine_d4 This compound Nitrosophenylpyridine Nitrosophenylpyridine Derivative Nisoldipine_d4->Nitrosophenylpyridine Daylight Nitrophenylpyridine Nitrophenylpyridine Derivative (Pyridine Analog) Nisoldipine_d4->Nitrophenylpyridine UV Light / Oxidation

Photodegradation pathway of Nisoldipine.

Nisoldipine_d4 This compound Pyridine_Analog Pyridine Analog Nisoldipine_d4->Pyridine_Analog Alkaline pH / Heat

Hydrolytic degradation pathway of Nisoldipine.

cluster_prep Sample Preparation cluster_storage Stability Study Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL) Prep_Work Prepare Working Solutions (e.g., 10 µg/mL) Prep_Stock->Prep_Work Store_RT Room Temperature (Protected from Light) Prep_Work->Store_RT Store_Fridge 2-8°C (Protected from Light) Prep_Work->Store_Fridge Store_Freezer -20°C (Protected from Light) Prep_Work->Store_Freezer Timepoints Sample at Pre-defined Time Points Store_RT->Timepoints Store_Fridge->Timepoints Store_Freezer->Timepoints HPLC_Analysis HPLC-UV Analysis Timepoints->HPLC_Analysis Data_Analysis Calculate % Remaining HPLC_Analysis->Data_Analysis

Experimental workflow for stability testing.

Conclusion and Recommendations

Based on the available data, this compound is expected to be relatively stable in common organic solvents when stored under appropriate conditions. For short-term storage (up to 72 hours), refrigeration at 2-8°C is recommended to minimize degradation. For long-term storage, solutions should be kept at -20°C. It is imperative to protect all solutions from light to prevent photodegradation. DMSO and DMF appear to offer slightly better stability at room temperature compared to protic solvents like methanol and ethanol. When conducting quantitative studies, it is advisable to prepare fresh working solutions from a frozen stock solution to ensure the highest accuracy. The use of a validated, stability-indicating analytical method is essential for accurately assessing the stability of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Nisoldipine as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoldipine is a potent and vasoselective L-type calcium channel blocker belonging to the dihydropyridine (DHP) class of drugs.[1][2] It is primarily indicated for the management of hypertension and chronic stable angina pectoris.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of Nisoldipine, detailing its interaction with the voltage-gated L-type calcium channel (CaV1.2), the resulting physiological effects, and the experimental methodologies used to elucidate these actions. Quantitative data on its binding affinity and potency are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized through detailed diagrams.

Introduction to Nisoldipine

Nisoldipine is a second-generation dihydropyridine calcium channel antagonist characterized by its high affinity and selectivity for the L-type calcium channels, particularly the CaV1.2 isoform, which is predominantly expressed in vascular smooth muscle cells.[1][5] Chemically, it is isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its therapeutic effect is primarily attributed to its ability to inhibit the influx of extracellular calcium ions into these cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] Nisoldipine exhibits a greater selectivity for vascular smooth muscle than for cardiac muscle, which minimizes its cardiodepressive effects at therapeutic doses.[2][6]

Molecular Mechanism of Action

Target: The L-type Voltage-Gated Calcium Channel (CaV1.2)

The primary molecular target of Nisoldipine is the L-type voltage-gated calcium channel, a heteromultimeric protein complex crucial for excitation-contraction coupling in muscle cells. The central component of this channel is the α1 subunit, which forms the ion-conducting pore and contains the binding sites for calcium channel blockers.[5] Nisoldipine specifically targets the CaV1.2 isoform of the α1 subunit.

Binding Site and Molecular Interactions

Nisoldipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel. This binding site is located within the transmembrane domains, specifically at the interface of domains III and IV. Key regions involved in dihydropyridine binding include the transmembrane segments IIIS5, IIIS6, and IVS6. While the precise crystal structure of Nisoldipine bound to the CaV1.2 channel is not available, molecular modeling and mutagenesis studies have identified key amino acid residues that are critical for the binding of dihydropyridines.

State-Dependent Binding and Channel Gating Modulation

A crucial aspect of Nisoldipine's mechanism is its state-dependent binding. It exhibits a significantly higher affinity for the inactivated state of the L-type calcium channel compared to the resting (closed) or open states.[5] By binding to and stabilizing the inactivated conformation of the channel, Nisoldipine effectively reduces the number of channels available to open upon membrane depolarization.[7] This voltage-dependent action contributes to its vascular selectivity, as smooth muscle cells in arterial walls have a more depolarized resting membrane potential than cardiac myocytes, leading to a higher proportion of inactivated channels.[2]

The binding of Nisoldipine is reversible and non-competitive.[6] It allosterically modulates the channel's function rather than physically occluding the pore. This binding induces a conformational change in the channel protein that prevents the influx of calcium ions.

Physiological Consequences

The inhibition of calcium influx into vascular smooth muscle cells by Nisoldipine leads to a cascade of events culminating in vasodilation. The reduced intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, thereby inhibiting the contractile process of the muscle cells.[2] This results in relaxation of the arterioles, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[6] While Nisoldipine can have negative inotropic effects in vitro, its high vascular selectivity ensures that at therapeutic doses, the vasodilatory effects predominate without significant depression of cardiac contractility.[6]

Quantitative Data

The following tables summarize the key quantitative parameters related to the potency and selectivity of Nisoldipine.

ParameterValueChannel/TissueReference
IC₅₀ 10 nML-type CaV1.2[5]
267 nML-type CaV1.2 (G406R mutation)[1]
23 µMIKr (rapidly activating delayed-rectifier K+ current)[5]
40 µMIKs (slowly activating delayed-rectifier K+ current)[5]
28.2 µMAntioxidant activity (rat myocardial membrane)[5]

Table 1: Potency and Selectivity of Nisoldipine

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Measurement

This protocol is adapted from methodologies used to study the effects of calcium channel blockers on L-type calcium currents.

Objective: To measure the inhibitory effect of Nisoldipine on L-type calcium currents (ICa,L) in isolated vascular smooth muscle cells or a suitable expression system (e.g., HEK293 cells expressing CaV1.2).

Materials:

  • Cells: Isolated vascular smooth muscle cells or HEK293 cells stably expressing the human CaV1.2 channel.

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).

  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Nisoldipine Stock Solution: 10 mM in DMSO, stored at -20°C. Working solutions are prepared by serial dilution in the external solution.

  • Patch-clamp setup: Amplifier, digitizer, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a selected cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV to ensure channels are in the resting state.

  • Data Acquisition:

    • Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) from the holding potential. To minimize the contribution of T-type calcium currents, a prepulse to -40 mV for 50 ms can be applied to inactivate them.

    • Record baseline ICa,L for a stable period.

    • Apply Nisoldipine at various concentrations via the perfusion system.

    • Record ICa,L in the presence of each concentration of Nisoldipine until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak inward current amplitude at each Nisoldipine concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the normalized current as a function of Nisoldipine concentration and fit the data with the Hill equation to determine the IC₅₀ value.

Radioligand Binding Assay for Dihydropyridine Receptor

This protocol describes a competitive binding assay to determine the affinity of Nisoldipine for the dihydropyridine binding site on the L-type calcium channel.

Objective: To determine the inhibition constant (Ki) of Nisoldipine for the dihydropyridine receptor using a radiolabeled dihydropyridine antagonist (e.g., [³H]-(+)-PN200-110).

Materials:

  • Membrane Preparation: A membrane fraction prepared from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex, vascular smooth muscle) or from cells overexpressing CaV1.2.

  • Radioligand: [³H]-(+)-PN200-110 or another suitable radiolabeled dihydropyridine.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Nisoldipine: A range of concentrations for competition.

  • Non-specific Binding Control: A high concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

  • Scintillation Counter and Scintillation Cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled nifedipine.

    • Competition: Membrane preparation, radioligand, and varying concentrations of Nisoldipine.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the Nisoldipine concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value of Nisoldipine.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Nisoldipine_Signaling_Pathway cluster_0 Normal Physiological Pathway cluster_1 Nisoldipine's Mechanism of Action Membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Depolarization Membrane Depolarization L_type_Channel L-type CaV1.2 Channel (Resting State) Depolarization->L_type_Channel activates L_type_Channel_Open L-type CaV1.2 Channel (Open State) L_type_Channel->L_type_Channel_Open opens L_type_Channel_Inactive L-type CaV1.2 Channel (Inactive State) L_type_Channel_Open->L_type_Channel_Inactive inactivates Ca_Influx Ca²⁺ Influx L_type_Channel_Open->Ca_Influx allows L_type_Channel_Inactive->L_type_Channel recovers Nisoldipine_Bound Nisoldipine-Bound Inactive Channel L_type_Channel_Inactive->Nisoldipine_Bound stabilizes Calmodulin Calmodulin Ca_Influx->Calmodulin binds to Vasodilation Vasodilation Ca_Influx->Vasodilation reduced influx leads to Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates Active_MLCK Active MLCK Contraction Vascular Smooth Muscle Contraction Active_MLCK->Contraction phosphorylates myosin, leading to Nisoldipine Nisoldipine Nisoldipine->L_type_Channel_Inactive binds preferentially to Nisoldipine_Bound->Ca_Influx inhibits

Figure 1: Signaling pathway of L-type calcium channel activation and inhibition by Nisoldipine.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells (e.g., isolate vascular smooth muscle cells) Start->Prepare_Cells Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Form_Seal Approach Cell and Form Gigaohm Seal (>1 GΩ) Prepare_Cells->Form_Seal Pull_Pipette Pull Borosilicate Glass Pipette (2-5 MΩ resistance) Prepare_Solutions->Pull_Pipette Pull_Pipette->Form_Seal Whole_Cell Rupture Membrane to Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline L-type Ca²⁺ Currents (ICa,L) Whole_Cell->Record_Baseline Apply_Nisoldipine Apply Nisoldipine via Perfusion System (various concentrations) Record_Baseline->Apply_Nisoldipine Record_Drug_Effect Record ICa,L in Presence of Nisoldipine Apply_Nisoldipine->Record_Drug_Effect Data_Analysis Data Analysis: - Measure peak current - Normalize to baseline - Determine IC₅₀ Record_Drug_Effect->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for whole-cell patch-clamp analysis of Nisoldipine.

SAR_Nisoldipine Nisoldipine_Structure Nisoldipine 1,4-Dihydropyridine Core 4-Aryl (o-nitrophenyl) Group C3 and C5 Ester Groups (isobutyl and methyl) DHP_Core Essential for Activity Nisoldipine_Structure:f0->DHP_Core contributes to Aryl_Group Potency and Selectivity - Electron-withdrawing group at ortho or meta position enhances activity. Nisoldipine_Structure:f1->Aryl_Group determines Ester_Groups Modulates Potency and Pharmacokinetics - Asymmetry in ester groups can enhance potency. Nisoldipine_Structure:f2->Ester_Groups influences

Figure 3: Structure-activity relationship of Nisoldipine.

Conclusion

Nisoldipine's mechanism of action as a calcium channel blocker is a well-defined process centered on its high-affinity, state-dependent binding to the L-type calcium channel CaV1.2. Its vasoselectivity, a hallmark of its therapeutic profile, arises from its preferential interaction with the inactivated state of the channel, which is more prevalent in the depolarized vascular smooth muscle cells. The detailed understanding of its molecular interactions and the availability of robust experimental protocols to study its effects are crucial for the ongoing research and development of novel cardiovascular therapies. This guide provides a foundational resource for scientists and researchers in the field, summarizing the core principles of Nisoldipine's action and the methodologies to investigate them.

References

Pharmacokinetic Profile of Nisoldipine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension. Due to its classification as a Biopharmaceutics Classification System (BCS) class II drug, Nisoldipine is characterized by low aqueous solubility, which, combined with extensive presystemic metabolism, results in low absolute bioavailability.[1][2] This document summarizes key pharmacokinetic parameters, details common experimental protocols, and visualizes relevant pathways to support further research and development.

Pharmacokinetic Parameters

Nisoldipine has been studied in various preclinical models, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The drug is rapidly and almost completely absorbed after oral administration, but it undergoes extensive first-pass metabolism in the gut wall and liver, leading to low systemic availability of the unchanged drug.[1][3][4]

Following oral administration, peak plasma concentrations of radioactivity from radiolabeled Nisoldipine are reached relatively quickly across species.[3] The bioavailability of the parent compound, however, is low, estimated at 3.4% in rats and 11.7% in dogs.[3] Nisoldipine is highly bound to plasma proteins, with the free fraction ranging from only 0.9% to 2.9%.[3]

After administration, Nisoldipine distributes rapidly and heterogeneously into tissues.[5] Initial high concentrations are found in the heart muscle, brain, lung, kidneys, and intestinal mucosa.[5] At later time points, the highest concentrations of radioactivity are typically found in the liver and kidneys.[5]

The following tables summarize the key pharmacokinetic parameters and excretion data for Nisoldipine in various preclinical species.

Table 1: Pharmacokinetic Parameters of Nisoldipine in Preclinical Models

ParameterRatDogMonkeySwine
Tmax (h) 0.91.43.6N/A
Bioavailability (%) 3.411.7N/AN/A
Plasma Protein Binding (%) >97.1>97.1>99.1N/A
Elimination Half-life (radioactivity, h) 42 - 5442 - 5442 - 54N/A
Data compiled from reference[3].

Table 2: Excretion of Radioactivity from [14C]Nisoldipine in Preclinical Models (% of Dose)

Excretion RouteRatDogMonkeySwine
Urine ~32~23~76N/A (Fecal preferred)
Feces/Bile Preferred RoutePreferred RouteN/APreferred Route
Data compiled from references[3][6]. In rats, approximately 68% of the dose was excreted in the bile within the first 6 hours after intraduodenal administration[6].

Metabolism

Nisoldipine is extensively metabolized, and the unchanged drug is typically not detected in urine or bile.[6] The biotransformation process is complex, involving multiple pathways. Eighteen different biotransformation products have been identified, with six of them being quantitatively significant.[6]

The primary metabolic reactions include:

  • Dehydrogenation of the 1,4-dihydropyridine ring to its corresponding pyridine analog.[6]

  • Hydroxylation of the isobutyl side chain.[6]

  • Oxidative ester cleavage .[6]

  • Hydroxylation of a methyl group at the 2- or 6-position, followed by oxidation to a carboxylic acid.[6]

  • Oxidation of a methyl group on the isobutyl moiety to a carboxyl group.[6]

  • Reduction of the aromatic nitro group (a minor pathway).[6]

  • Glucuronidation as a phase II conjugation reaction.[6]

G cluster_main Nisoldipine Metabolism cluster_phase1 Phase I Biotransformation cluster_phase2 Phase II Biotransformation Nisoldipine Nisoldipine M1 Dehydrogenation (Pyridine Analog) Nisoldipine->M1 M2 Hydroxylation (Isobutyl Moiety) Nisoldipine->M2 M3 Oxidative Ester Cleavage Nisoldipine->M3 M4 Methyl Group Oxidation Nisoldipine->M4 M5 Nitro Group Reduction (Minor) Nisoldipine->M5 M6 Glucuronide Conjugates M1->M6 M2->M6 M3->M6 M4->M6 Excretion Excretion (Urine & Bile) M5->Excretion M6->Excretion

Metabolic Pathway of Nisoldipine.

Signaling Pathway Inhibition

Beyond its primary action on calcium channels, Nisoldipine has been shown to influence intracellular signaling pathways related to cardiac hypertrophy in preclinical models. In adult rat ventricular cardiomyocytes, Nisoldipine inhibits protein synthesis induced by Angiotensin II (AII) and Endothelin-1 (ET-1).[7] This inhibition occurs at low concentrations and involves blocking the induction of immediate-early genes like c-fos and Egr-1, potentially through interference with the Protein Kinase C (PKC) pathway.[7]

G cluster_pathway Inhibitory Effect of Nisoldipine on Hypertrophic Signaling ET1 Endothelin-1 PKC Protein Kinase C (PKC) ET1->PKC AII Angiotensin II AII->PKC Genes Immediate-Early Genes (c-fos, Egr-1) PKC->Genes Protein_Synth Protein Synthesis (Cardiac Hypertrophy) Genes->Protein_Synth Nisoldipine Nisoldipine Nisoldipine->Inhibition Inhibition->Genes

Nisoldipine's Inhibition of Hypertrophic Signaling.

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections describe common methodologies used in the preclinical evaluation of Nisoldipine.

A typical preclinical pharmacokinetic study follows a structured workflow from dose administration through data analysis.

G cluster_workflow General Preclinical Pharmacokinetic Workflow A Animal Acclimation & Fasting C Drug Administration (Oral Gavage or IV) A->C B Dose Preparation (e.g., Suspension, Solution) B->C D Serial Blood Sampling (e.g., Saphenous Vein) C->D E Plasma Separation (Centrifugation) D->E F Bioanalytical Sample Prep (e.g., Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) G->H

Workflow for Preclinical PK Studies.

Oral gavage is a standard method for administering a precise dose of a compound directly into the stomach.

  • 1. Animal Preparation:

    • Rats (e.g., Sprague-Dawley or Wistar strains) are weighed to determine the correct dosing volume.[8] The maximum recommended volume is typically 10-20 mL/kg.[8][9]

    • Animals are often fasted overnight to standardize gastrointestinal conditions.[10]

  • 2. Gavage Needle Selection:

    • A sterile, stainless steel or flexible plastic gavage needle with a ball-tip is selected based on the rat's size (typically 16-18 gauge for adult rats).[8][11]

    • The length of the needle is pre-measured against the animal, from the tip of the nose to the last rib, to prevent perforation of the esophagus or stomach.[8][9]

  • 3. Restraint and Administration:

    • The rat is securely restrained to immobilize the head and align the esophagus.[8][11] The head may be gently extended back to create a straighter path.[8][9]

    • The gavage needle is inserted into the diastema (gap between incisors and molars) and gently advanced along the upper palate into the esophagus.[8][11] The tube should pass easily with the animal exhibiting a swallowing reflex.[9]

    • Critical Step: If resistance is met, the needle must be withdrawn and re-inserted. Forcing the needle can cause severe injury.[11]

    • Once in place, the dose is administered slowly from an attached syringe.[9][11]

  • 4. Post-Procedure Monitoring:

    • After dosing, the needle is removed gently.[8]

    • The animal is returned to its cage and monitored for 5-10 minutes for any signs of respiratory distress (e.g., labored breathing) or adverse reaction.[8][11] Follow-up monitoring is recommended 12-24 hours later.[11]

Intravenous administration allows for direct entry of the drug into systemic circulation, which is essential for determining absolute bioavailability.

  • 1. Animal Preparation:

    • Beagle dogs are commonly used and are fasted overnight.[10]

    • Animals are weighed for accurate dose calculation.

    • A catheter (e.g., 21-gauge) is placed in a suitable vein, such as the cephalic or lateral saphenous vein, for drug administration and/or blood sampling.[10][12]

  • 2. Dosing:

    • The Nisoldipine formulation (solubilized in an appropriate vehicle) is administered as either a single bolus injection or a constant rate infusion.[12]

    • For infusions, a loading dose may be given over a short period (e.g., 10 minutes) followed by a maintenance dose to achieve and maintain steady-state plasma concentrations.[12]

  • 3. Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., predose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]

    • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • 4. Plasma Processing:

    • Blood samples are centrifuged to separate plasma, which is then transferred to clean tubes and stored at -80°C until analysis.[12]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drug concentrations in biological matrices.

  • 1. Sample Preparation:

    • Plasma samples are thawed.

    • An internal standard (e.g., nimodipine or another structurally similar compound) is added to the plasma.[13]

    • Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.[14][15]

    • Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate can be used.[13] The organic layer is then separated and evaporated to dryness.[13]

  • 2. Chromatographic Separation:

    • The supernatant (from precipitation) or the reconstituted residue (from extraction) is injected into an HPLC system.[13][14]

    • Separation is achieved on a reverse-phase C18 column (e.g., 50 mm x 4.6 mm, 3.5 µm).[14]

    • The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, sometimes with additives like formic acid or ammonium acetate.[13][14][15]

  • 3. Mass Spectrometric Detection:

    • The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[14][15]

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both Nisoldipine and the internal standard.[14][15]

  • 4. Quantification:

    • A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of Nisoldipine. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against this curve.[13] The method is validated for linearity, accuracy, precision, and sensitivity (Lower Limit of Quantification, LLOQ).[14][15]

References

Deuterium Isotope Effects on the Physicochemical Properties of Nisoldipine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1] Like many drugs in its class, nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, which contributes to its low oral bioavailability.[2] A key strategy to improve the metabolic stability of pharmaceuticals is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, potentially slowing down metabolic processes that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect.

This technical guide provides an in-depth analysis of the known physicochemical properties of nisoldipine and explores the anticipated effects of deuterium substitution, focusing on Nisoldipine-d4. While direct comparative experimental data for this compound is scarce in publicly available literature, this guide synthesizes information on nisoldipine, general principles of deuterium isotope effects, and data from related deuterated compounds to offer a comprehensive overview for researchers in drug development. The guide also includes detailed experimental protocols for key physicochemical property determination and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Physicochemical Properties of Nisoldipine and Expected Effects on this compound

The following table summarizes the known physicochemical properties of nisoldipine. A second table outlines the expected qualitative impact of deuterium substitution on these properties in this compound, based on established principles of kinetic isotope effects.

Table 1: Physicochemical Properties of Nisoldipine

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₂O₆[1]
Molecular Weight388.4 g/mol [1]
Melting PointNot specified in search results
SolubilityPractically insoluble in water, soluble in methanol.[1]
logP (Octanol/Water)3.3[1]
pKaNot specified in search results

Table 2: Anticipated Deuterium Isotope Effects on the Physicochemical Properties of this compound

PropertyExpected Effect of DeuterationRationale
Molecular WeightIncreaseThe addition of four deuterium atoms (each with a neutron) increases the overall mass. The molecular weight of this compound is 392.4 g/mol .[3]
Melting PointMinor changeIsotopic substitution typically has a minimal effect on bulk physical properties like melting point.
SolubilityMinor changeDeuteration is not expected to significantly alter the polarity and thus the aqueous solubility of the molecule.
logP (Octanol/Water)Minor changeLipophilicity is primarily determined by the overall molecular structure and functional groups, which remain unchanged upon deuteration.
Metabolic StabilityIncrease The C-D bond is stronger than the C-H bond. If the deuterated positions are sites of metabolic attack by enzymes like CYP3A4, the rate of metabolism is expected to decrease, leading to increased metabolic stability. This is the primary motivation for deuterating drug candidates.
BioavailabilityPotential IncreaseBy reducing first-pass metabolism, a higher proportion of the administered dose may reach systemic circulation, leading to improved bioavailability.

Experimental Protocols

This section provides detailed methodologies for determining key physicochemical properties relevant to the characterization of this compound.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold-standard for experimentally determining the lipophilicity of a compound.[4][5][6][7]

Materials:

  • Nisoldipine or this compound

  • n-Octanol (reagent grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Centrifuge

  • Mechanical shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC with a suitable column (e.g., C18) and UV detector

Procedure:

  • Pre-saturation of Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Preparation of Stock Solution: Accurately weigh a small amount of the test compound (Nisoldipine or this compound) and dissolve it in the pre-saturated n-octanol to prepare a stock solution of known concentration.

  • Partitioning: In a centrifuge tube, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated PBS. The ratio of the volumes can be adjusted depending on the expected logP value.

  • Equilibration: Cap the tubes and shake them on a mechanical shaker for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the tubes at a sufficient speed and duration to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The logP is the logarithm of this value:

    • P = [Compound]octanol / [Compound]aqueous

    • logP = log10(P)

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[8][9][10][11][12]

Materials:

  • Nisoldipine or this compound

  • Potentiometer with a calibrated pH electrode

  • Automated titrator or burette

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a suitable solvent system. For poorly soluble compounds like nisoldipine, a co-solvent/water mixture may be necessary. Adjust the ionic strength of the solution using KCl.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved carbon dioxide. Immerse the pH electrode and the tip of the burette into the solution.

  • Titration: Titrate the solution with the standardized acid or base. For a basic compound, titrate with HCl. For an acidic compound, titrate with NaOH. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. This can be identified as the inflection point in the first derivative of the titration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.[13][14][15][16][17]

Materials:

  • Nisoldipine or this compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C.

  • Initiation of Reaction: Add the test compound (dissolved in a small amount of organic solvent like DMSO, with the final concentration of the solvent being low, typically <1%) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately stop the reaction in the collected aliquots by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins.

  • Protein Precipitation and Sample Preparation: Vortex the quenched samples and then centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as:

    • t₁/₂ = 0.693 / k

    • From the half-life, the intrinsic clearance (CLint) can be calculated.

Mandatory Visualization

Signaling Pathway of Nisoldipine

Nisoldipine_Signaling_Pathway nisoldipine This compound l_type_channel L-type Voltage-Gated Calcium Channel nisoldipine->l_type_channel ca_influx Ca²⁺ Influx intracellular_ca Decreased Intracellular [Ca²⁺] contraction Smooth Muscle Contraction intracellular_ca->contraction inhibits smooth_muscle Vascular Smooth Muscle Cell vasodilation Vasodilation contraction->vasodilation results in bp_reduction Blood Pressure Reduction vasodilation->bp_reduction leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow start Start prepare_reagents Prepare Reagents: - Liver Microsomes - NADPH Regenerating System - Buffer (pH 7.4) - Test Compound (this compound) start->prepare_reagents pre_warm Pre-warm Microsomes and Buffer to 37°C prepare_reagents->pre_warm initiate_reaction Initiate Reaction: Add Test Compound and NADPH System pre_warm->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample aliquots quench Quench Reaction (e.g., with cold Acetonitrile) sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t₁/₂) and Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

References

A Technical Guide to the Certificate of Analysis and Quality Specifications of Nisoldipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality specifications for Nisoldipine-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the calcium channel blocker, Nisoldipine. This document outlines the typical quality attributes, analytical methodologies, and underlying scientific principles that ensure the identity, purity, and suitability of this compound for research and development applications.

This compound: Structure and Physicochemical Properties

This compound is the deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

Table 1: Physicochemical Properties of this compound

PropertySpecification
Chemical Name 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl-3,4,5,6-d4)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C₂₀H₂₀D₄N₂O₆
Molecular Weight 392.4 g/mol
CAS Number 1219795-47-7
Appearance A yellow crystalline solid.
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.
Storage Conditions Store at 2-8°C in a well-closed container, protected from light.

Certificate of Analysis: A Workflow for Quality Assurance

The Certificate of Analysis is a critical document that certifies the quality and purity of a reference standard. The following diagram illustrates the logical workflow involved in the generation of a CoA for this compound.

CoA_Workflow cluster_0 Material Receipt and Initial Assessment cluster_1 Analytical Testing cluster_2 Data Review and Documentation cluster_3 Final Approval and Release raw_material Receipt of this compound Batch initial_assessment Visual Inspection and Documentation Review raw_material->initial_assessment identity_testing Identity Confirmation (NMR, MS) initial_assessment->identity_testing purity_analysis Purity and Impurity Profiling (HPLC, LC-MS) initial_assessment->purity_analysis physicochemical_tests Physicochemical Characterization (Appearance, Solubility) initial_assessment->physicochemical_tests data_review Review of Analytical Data identity_testing->data_review purity_analysis->data_review physicochemical_tests->data_review spec_comparison Comparison with Pre-defined Specifications data_review->spec_comparison coa_generation Generation of Certificate of Analysis spec_comparison->coa_generation qa_review Quality Assurance Review and Approval coa_generation->qa_review release Batch Release for Use qa_review->release

Certificate of Analysis (CoA) Generation Workflow

Quality Specifications and Typical Data

The quality of this compound is defined by a set of specifications that it must meet. The following table summarizes these specifications and provides typical results found on a Certificate of Analysis.

Table 2: this compound Quality Specifications

TestSpecificationTypical Result
Appearance Yellow crystalline solidConforms
Identity (¹H-NMR) Conforms to the structure of this compoundConforms
Identity (Mass Spec) Conforms to the molecular weightConforms
Purity (HPLC) ≥ 98.0%99.5%
Isotopic Purity ≥ 99% Deuterium Incorporation99.7%
Individual Impurity ≤ 0.5%< 0.1%
Total Impurities ≤ 1.0%0.5%
Residual Solvents Meets USP <467> requirementsConforms

Experimental Protocols for Key Analyses

Detailed and validated analytical methods are essential for the accurate assessment of this compound quality.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer). A typical mobile phase could be a mixture of methanol and 0.01 M potassium dihydrogen phosphate aqueous solution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 238 nm.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • Analysis: The sample is injected into the HPLC system. The retention time and peak area of this compound are compared to a reference standard. Impurities are identified by their retention times and quantified based on their peak areas relative to the main peak.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the molecular weight and assessing the isotopic purity of this compound.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Analysis Mode: The instrument is operated in positive ion mode.

  • Data Acquisition: Full scan mode is used to confirm the molecular weight by observing the [M+H]⁺ ion (expected m/z ≈ 393.2). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantitative analysis and to determine the isotopic distribution, confirming the incorporation of deuterium atoms.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR: The ¹H-NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons on the 2-nitrophenyl ring confirms the successful deuteration at these positions.

  • ¹³C-NMR: The ¹³C-NMR spectrum provides further confirmation of the carbon skeleton.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Mechanism of Action: Signaling Pathway of Nisoldipine

Nisoldipine, and by extension its deuterated form used in research, acts as a calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.

Nisoldipine_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ca_channel L-type Calcium Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Nisoldipine This compound Nisoldipine->Ca_channel Inhibits Vasodilation Vasodilation Nisoldipine->Vasodilation Promotes Calmodulin Calmodulin Activation Ca_influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Contraction->Vasodilation Opposes

Simplified Signaling Pathway of Nisoldipine

Conclusion

The Certificate of Analysis for this compound is a testament to its quality, providing researchers and drug development professionals with the assurance that the material is suitable for its intended use as an internal standard. A thorough understanding of the quality specifications and the analytical methods used to verify them is paramount for generating reliable and reproducible data in pharmacokinetic and other quantitative studies. This guide provides a foundational understanding of these critical aspects, empowering users to confidently employ this compound in their research endeavors.

A Technical Guide to the Structural Elucidation of Nisoldipine-d4 by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The comprehensive experimental dataset for the structural elucidation of Nisoldipine-d4 is not publicly available. This document serves as an in-depth technical guide outlining the representative methodologies and expected results for such an analysis. The data herein is constructed based on the known structure of Nisoldipine and established principles of spectroscopic analysis. For this guide, this compound is hypothetically defined as Nisoldipine with deuterium labels on the two methyl groups of the isobutyl ester side chain (-OCH₂CH(CD₃)₂).

Introduction

Nisoldipine is a second-generation calcium channel blocker of the dihydropyridine class, widely used in the treatment of hypertension and angina pectoris. Its mechanism involves the inhibition of L-type calcium channels, leading to vasodilation. Isotopically labeled analogs, such as this compound, are crucial internal standards for quantitative bioanalytical studies (e.g., pharmacokinetics) using mass spectrometry, ensuring accuracy and precision. The definitive structural confirmation of these labeled compounds is a critical step in their synthesis and application.

This technical guide provides a detailed framework for the structural elucidation of a hypothetical this compound analog using high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy. We present standardized experimental protocols, predicted data, and visual workflows to guide researchers through the elucidation process.

Mass Spectrometry Analysis

Mass spectrometry provides the elemental composition and structural information through controlled fragmentation of the parent molecule. For this compound, HRMS confirms the mass increase due to deuterium incorporation, while tandem MS (MS/MS) helps pinpoint the location of the labels.

Experimental Protocol: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS)
  • Sample Preparation: Prepare a 10 µg/mL solution of the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.

  • Infusion and Full Scan MS: Infuse the sample directly into the source at a flow rate of 5 µL/min. Acquire full scan mass spectra in positive ion mode over a mass range of m/z 100-600 with a resolution setting of ≥60,000.

  • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) of this compound (predicted m/z 393.20) for collision-induced dissociation (CID). Apply a normalized collision energy (NCE) of 20-40 eV to induce fragmentation and acquire the product ion spectrum.

  • Data Analysis: Determine the elemental composition of the parent ion and its major fragments using the accurate mass measurements. Compare the fragmentation pattern of this compound with that of an unlabeled Nisoldipine standard.

Predicted Mass Spectrometry Data

The primary confirmation of successful deuteration is a mass shift of +4.025 Da for the molecular ion. Fragments retaining the isobutyl-d4 moiety will also exhibit this mass shift.

Analyte Formula Ion Type Calculated m/z (monoisotopic) Predicted Major Fragments (m/z) Fragment Interpretation
NisoldipineC₂₀H₂₄N₂O₆[M+H]⁺389.1656315.13, 267.10, 240.08Loss of isobutylene; Loss of isobutoxycarbonyl radical; Loss of 2-nitrophenyl group
This compound C₂₀H₂₀D₄N₂O₆[M+H]⁺393.1907 319.16 , 267.10, 244.11 Loss of isobutylene-d4; Loss of isobutoxycarbonyl radical; Loss of 2-nitrophenyl group
Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the logical fragmentation cascade for the protonated molecular ion of the hypothetical this compound.

G parent This compound [M+H]⁺ m/z 393.19 frag1 [M+H - C₄D₄H₄]⁺ m/z 319.16 parent->frag1 - Isobutylene-d4 frag2 [M+H - •COOC₄D₄H₅]⁺ m/z 267.10 parent->frag2 - Isobutoxycarbonyl-d4 radical frag3 [M+H - C₆H₄NO₂]⁺ m/z 244.11 parent->frag3 - 2-Nitrophenyl group

Caption: Predicted fragmentation of this compound [M+H]⁺ ion.

NMR Spectroscopy Analysis

NMR spectroscopy provides unambiguous confirmation of the molecular structure and the precise location of isotopic labels. A full suite of 1D and 2D NMR experiments is required for complete assignment.

Experimental Protocols: 1D and 2D NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assigning quaternary carbons and piecing together molecular fragments.

Predicted NMR Data

The defining feature in the NMR spectra of the hypothetical this compound will be the alteration of signals corresponding to the isobutyl group's methyl positions.

Table 2.1: Representative ¹H NMR Data (400 MHz, CDCl₃) Note: This is representative data for standard Nisoldipine.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Change for this compound
7.6-7.2m4HAromatic-HNo change
5.85s1HNHNo change
5.40s1HC4-HNo change
3.80d2H-OCH₂-No change
3.60s3H-OCH₃No change
2.30s6HC2, C6-CH₃No change
1.95m1H-CH(CH₃)₂No change
0.95d6H-CH(CH₃)₂Signal absent

Table 2.2: Representative ¹³C NMR Data (100 MHz, CDCl₃) Note: This is representative data for standard Nisoldipine.

Chemical Shift (δ) ppmAssignmentPredicted Change for this compound
167.5, 167.0C=O (Esters)No change
148.0-122.0Aromatic-C & C=CNo change
104.0, 103.5C3, C5No change
70.0-OCH₂-No change
51.0-OCH₃No change
38.0C4No change
28.0-CH(CH₃)₂No change
19.5-CH(C H₃)₂Signal becomes a low-intensity multiplet (septet) due to C-D coupling and shifts slightly upfield.
18.5C2, C6-CH₃No change

Integrated Structural Elucidation Workflow

A logical workflow is essential for efficiently combining data from multiple analytical techniques to arrive at a conclusive structure.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy ms_sample Prepare Sample for MS hrms Acquire HRMS (Full Scan) ms_sample->hrms msms Acquire MS/MS hrms->msms ms_data Determine Elemental Comp. & Fragmentation msms->ms_data data_integration Integrate MS and NMR Data ms_data->data_integration nmr_sample Prepare Sample for NMR h1_nmr Acquire ¹H NMR nmr_sample->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) c13_nmr->nmr_2d nmr_data Assign Resonances & Confirm Connectivity nmr_2d->nmr_data nmr_data->data_integration start This compound Sample start->ms_sample start->nmr_sample conclusion Confirm Structure & Deuteration Site data_integration->conclusion G nisoldipine Nisoldipine channel L-Type Ca²⁺ Channel (Vascular Smooth Muscle Cell) nisoldipine->channel Blocks influx Ca²⁺ Influx channel->influx Inhibits calmodulin Ca²⁺ binds Calmodulin influx->calmodulin mlck MLCK Activation calmodulin->mlck contraction Myosin Phosphorylation Muscle Contraction mlck->contraction vasodilation Vasodilation Reduced Blood Pressure contraction->vasodilation Prevents

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantitative Determination of Nisoldipine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of Nisoldipine in human plasma. The method utilizes Nisoldipine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to regulatory guidelines and demonstrated excellent performance across a linear range of 0.20 to 50.00 ng/mL. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Nisoldipine is a calcium channel blocker of the dihydropyridine class used for the treatment of hypertension.[1] Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques.[2] The use of a stable isotope-labeled internal standard like this compound minimizes variability from sample preparation and matrix effects, leading to more reliable data. This document provides a comprehensive protocol for the method's implementation and validation.

Experimental Protocols

Materials and Reagents
  • Analytes: Nisoldipine (reference standard), this compound (internal standard).

  • Chemicals: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium Acetate (reagent grade), and Ultrapure water.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients (e.g., Agilent 1200 series, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).

  • Analytical Column: A reversed-phase C18 column (e.g., Symmetry RP-C18, 50 mm x 4.6 mm, 3.5 µm).[2]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Nisoldipine and this compound by dissolving the accurately weighed reference standards in methanol.

  • Working Solutions: Prepare serial dilutions of the Nisoldipine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Nisoldipine working solution to achieve the desired concentrations for the calibration curve and QC samples.

  • Calibration Standards (CS): Prepare standards at concentrations of 0.20, 0.50, 1.00, 2.50, 5.00, 10.00, 25.00, and 50.00 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at four levels:

    • LLOQ: 0.20 ng/mL (Lower Limit of Quantification)

    • LQC: 0.60 ng/mL (Low Quality Control)

    • MQC: 6.00 ng/mL (Medium Quality Control)

    • HQC: 40.00 ng/mL (High Quality Control)

Sample Preparation Protocol

The sample preparation is based on a protein precipitation method.[2]

  • Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (10 ng/mL this compound) to all tubes except the blank matrix.

  • Vortex briefly for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[2][3]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject an aliquot (typically 10-20 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Aliquot 100 µL Human Plasma add_is 2. Add 25 µL this compound (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 precipitate 4. Add 300 µL Acetonitrile vortex1->precipitate vortex2 5. Vortex Vigorously precipitate->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer inject 8. Inject into LC-MS/MS transfer->inject quantify 9. Data Acquisition & Quantification inject->quantify

Caption: Experimental workflow for plasma sample preparation and analysis.

LC-MS/MS Conditions

Optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm)[2]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.6 mL/min
Gradient 40% B to 90% B in 2.5 min, hold for 1 min, return to 40% B
Injection Volume 20 µL
Column Temp. 40°C

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temp. 500°C
Curtain Gas 30 psi
Collision Gas Medium

| GS1 / GS2 | 50 / 50 psi |

Table 3: MRM Transitions and Compound Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) EP (V) CE (V) CXP (V)
Nisoldipine 389.2 313.1 60 10 25 12
This compound 393.2 317.1 60 10 25 12

(DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)

Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per FDA guidelines.

G cluster_core Core Performance cluster_matrix Matrix & Recovery cluster_stability Analyte Stability center_node Validated Bioanalytical Method linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision sensitivity Sensitivity (LLOQ) center_node->sensitivity recovery Extraction Recovery center_node->recovery matrix_effect Matrix Effect center_node->matrix_effect ft_stability Freeze-Thaw center_node->ft_stability bt_stability Bench-Top center_node->bt_stability lt_stability Long-Term center_node->lt_stability pp_stability Post-Preparative center_node->pp_stability

Caption: Key components of the bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the range of 0.20 to 50.00 ng/mL, with a correlation coefficient (r²) > 0.998. The Lower Limit of Quantification (LLOQ) was established at 0.20 ng/mL, with accuracy and precision within ±20%.

Table 4: Calibration Curve Summary

Concentration (ng/mL) Mean Accuracy (%) Precision (%RSD)
0.20 (LLOQ) 105.4 8.7
0.50 101.2 6.5
1.00 98.9 5.1
2.50 99.5 4.3
5.00 102.1 3.8
10.00 100.8 2.5
25.00 99.1 3.1

| 50.00 | 98.5 | 4.2 |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels. The results met the acceptance criteria of accuracy within ±15% of the nominal value and precision (%RSD) not exceeding 15%.

Table 5: Intra-day and Inter-day Accuracy and Precision

QC Level Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LLOQ 0.20 108.2 9.3 106.5 11.4
LQC 0.60 103.5 7.1 101.8 8.2
MQC 6.00 97.8 4.5 99.3 5.6

| HQC | 40.00 | 99.1 | 3.9 | 100.5 | 4.8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The stable isotope-labeled IS effectively compensated for any variability.

Table 6: Extraction Recovery and Matrix Effect

QC Level Mean Extraction Recovery (%) Mean Matrix Effect (%) IS Normalized Matrix Factor (%RSD)
LQC 91.5 96.2 3.5

| HQC | 93.8 | 98.1 | 2.8 |

Stability

Nisoldipine was found to be stable in human plasma under various storage and handling conditions, including bench-top (6 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).

Table 7: Stability Assessment Summary

Stability Condition QC Level Mean Accuracy (%)
Bench-Top (6h, RT) LQC 98.5
HQC 101.2
Freeze-Thaw (3 cycles) LQC 102.4
HQC 100.9
Long-Term (-80°C, 90 days) LQC 97.1

| | HQC | 99.6 |

Conclusion

The LC-MS/MS method described provides a reliable and efficient tool for the quantitative analysis of Nisoldipine in human plasma. The simple protein precipitation sample preparation, coupled with the use of a deuterated internal standard, ensures high throughput and robust performance. The method has been validated over a clinically relevant concentration range and meets all regulatory requirements for bioanalytical assays, making it ideally suited for supporting drug development and clinical research.

References

Application Note: High-Throughput Analysis of Nisoldipine in Human Whole Blood Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Nisoldipine in human whole blood. The protocol employs a straightforward protein precipitation technique for sample preparation, utilizing Nisoldipine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and a low limit of quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Nisoldipine concentrations in whole blood.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] Accurate and precise measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Whole blood analysis provides a more comprehensive understanding of drug distribution compared to plasma, as it includes the drug fraction bound to red blood cells. The use of a deuterated internal standard, this compound, is essential for correcting potential matrix effects and variations during sample preparation and injection.[2] This application note presents a validated protocol for the extraction and quantification of Nisoldipine in human whole blood.

Experimental

Materials and Reagents
  • Nisoldipine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Human Whole Blood (K3EDTA)

  • Deionized Water

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Pipettes

Sample Preparation: Protein Precipitation

A protein precipitation method was employed for the extraction of Nisoldipine from whole blood. This technique is rapid, simple, and provides sufficient cleanup for LC-MS/MS analysis.

Protocol:

  • Spiking: To 100 µL of human whole blood, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control samples, add the appropriate concentration of Nisoldipine working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the whole blood sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and analyte extraction.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrumentation used. The following provides a general guideline:

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will effectively elute Nisoldipine and this compound.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nisoldipine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard)

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Results and Discussion

Method validation should be performed according to regulatory guidelines to assess linearity, accuracy, precision, recovery, matrix effect, and stability. The following tables summarize expected performance characteristics based on similar published methods for Nisoldipine in plasma.[3][4]

Quantitative Data Summary
ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery > 80%
Matrix Effect Minimal, compensated by SIL-IS
AnalytePrecursor Ion (m/z)Product Ion (m/z)
NisoldipineTo be determinedTo be determined
This compoundTo be determinedTo be determined

Note: The exact m/z values need to be determined empirically on the specific mass spectrometer used.

Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation Workflow WholeBlood 1. Whole Blood Sample (100 µL) Spike_IS 2. Add this compound (IS) WholeBlood->Spike_IS Spike_Std 3. Add Nisoldipine Standard/QC Spike_IS->Spike_Std Add_ACN 4. Add Acetonitrile (300 µL) Spike_Std->Add_ACN Vortex 5. Vortex (1 min) Add_ACN->Vortex Centrifuge 6. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant 7. Transfer Supernatant Centrifuge->Supernatant Inject 8. Inject into LC-MS/MS Supernatant->Inject

Caption: Experimental workflow for the protein precipitation of Nisoldipine from whole blood.

G cluster_lcms LC-MS/MS Analysis Logic LC Liquid Chromatography (Separation of Analytes) ESI Electrospray Ionization (Ion Formation) LC->ESI Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Nisoldipine & this compound Ions Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector (Signal Acquisition) Q3->Detector Data Data Processing (Quantification) Detector->Data

Caption: Logical flow of the LC-MS/MS analysis for Nisoldipine and its internal standard.

Conclusion

The described protein precipitation method followed by LC-MS/MS analysis provides a reliable, high-throughput, and sensitive approach for the quantification of Nisoldipine in human whole blood. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for clinical and research laboratories requiring the analysis of Nisoldipine in a complex biological matrix.

References

Application of Nisoldipine-d4 in Preclinical Pharmacokinetic Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used for the management of hypertension.[1] It exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation.[2] Preclinical pharmacokinetic (PK) studies in animal models, such as rats, are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of new drug candidates like nisoldipine. The use of a deuterated internal standard, such as Nisoldipine-d4, is a standard practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte (nisoldipine), thereby correcting for variability in sample preparation and instrument response. This application note provides a detailed protocol for a preclinical pharmacokinetic study of nisoldipine in rats, utilizing this compound as an internal standard.

Mechanism of Action

Nisoldipine selectively inhibits the transmembrane influx of calcium into vascular smooth muscle and cardiac muscle by reversibly binding to L-type calcium channels.[2][3] This inhibition prevents the calcium-dependent contractile processes of smooth muscle cells, resulting in the dilation of arterioles.[2] The vasodilatory effect leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[2]

Preclinical Pharmacokinetic Data in Rats

While specific pharmacokinetic data for this compound is not the primary focus of these studies (as it is used as an internal standard), the following table summarizes representative pharmacokinetic parameters of nisoldipine in rats following oral administration, as derived from literature. These values can serve as a reference for study design and data interpretation. A study on a nisoldipine-loaded bilosome suspension in rats reported the following parameters for a pure nisoldipine suspension.[4]

Pharmacokinetic ParameterValue (Mean ± SD)Unit
Cmax (Maximum Plasma Concentration)51.47 ± 0.94ng/mL
Tmax (Time to Cmax)2 ± 0.3h
AUC0-36 (Area Under the Curve)323.33 ± 21ng*h/mL

Data from a study administering a 2.2 mg/kg oral dose of a pure nisoldipine suspension to Swiss albino rats.[4]

Experimental Protocols

I. Animal Handling and Dosing
  • Animal Model: Male Sprague-Dawley rats (225–250 g) are commonly used.[5] Animals should be acclimated for at least 3 days prior to the experiment under standard laboratory conditions (24 ± 2°C, 40–60% relative humidity, 12-hour light/dark cycle) with free access to standard pellet chow and water.[5]

  • Formulation Preparation: For oral administration, nisoldipine can be formulated as a suspension. For intravenous administration, a solution is prepared. The specific vehicle will depend on the physicochemical properties of nisoldipine.

  • Dosing:

    • Oral (PO): A single dose is administered via oral gavage.[6] The dose volume should be appropriate for the rat's weight.

    • Intravenous (IV): A single bolus dose is injected into the tail vein.[5] The administration volume should be minimized.

II. Blood Sample Collection
  • Sampling Time Points: Blood samples (approximately 100-200 µL) are collected at predetermined time points to adequately define the plasma concentration-time profile. Typical time points for an oral study could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6][7]

  • Collection Method: Blood is collected from the tail vein or via orbital sinus puncture into tubes containing an anticoagulant (e.g., heparin or EDTA).[7]

  • Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.[7] The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

III. Bioanalytical Method (LC-MS/MS)
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add a known concentration of the internal standard working solution (this compound).

    • Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.

    • Vortex mix the samples to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is typically used for separation.[8]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.[8]

    • Ionization: Electrospray ionization (ESI) in positive mode is often suitable for nisoldipine and its deuterated analog.[8]

    • MRM Transitions: Specific precursor-to-product ion transitions for both nisoldipine and this compound need to be optimized for maximum sensitivity and selectivity.

IV. Pharmacokinetic Analysis

The plasma concentration-time data for nisoldipine are analyzed using non-compartmental methods with appropriate pharmacokinetic software.[6] Key parameters to be determined include Cmax, Tmax, area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).[6]

Visualizations

G Nisoldipine's Mechanism of Action Nisoldipine Nisoldipine LTypeCaChannel L-Type Calcium Channel (Vascular Smooth Muscle) Nisoldipine->LTypeCaChannel Inhibits CaInflux Calcium Ion Influx Nisoldipine->CaInflux Decreases LTypeCaChannel->CaInflux Allows Contraction Smooth Muscle Contraction CaInflux->Contraction Leads to CaInflux->Contraction Vasodilation Vasodilation Contraction->Vasodilation Opposite of BP Blood Pressure Contraction->BP Increases Vasodilation->BP Decreases

Caption: Nisoldipine's inhibitory action on L-type calcium channels.

G Experimental Workflow for Rat Pharmacokinetic Study cluster_pre_study Pre-Study cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dosing Dosing (Oral or IV) Acclimatization->Dosing Formulation Nisoldipine Formulation (Oral or IV) Formulation->Dosing BloodCollection Serial Blood Collection (Predetermined Time Points) Dosing->BloodCollection PlasmaPrep Plasma Preparation (Centrifugation) BloodCollection->PlasmaPrep SamplePrep Plasma Sample Preparation (Protein Precipitation with this compound IS) PlasmaPrep->SamplePrep LCMS LC-MS/MS Analysis (Quantification of Nisoldipine) SamplePrep->LCMS PKAnalysis Pharmacokinetic Analysis (Non-compartmental) LCMS->PKAnalysis Report Data Reporting (Cmax, Tmax, AUC, etc.) PKAnalysis->Report

Caption: Workflow of a preclinical pharmacokinetic study in rats.

G Logical Relationship of this compound in Bioanalysis PlasmaSample Rat Plasma Sample (Containing Nisoldipine) Extraction Sample Preparation (e.g., Protein Precipitation) PlasmaSample->Extraction IS This compound (Internal Standard) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Nisoldipine / this compound) LCMS->Ratio Concentration Nisoldipine Concentration Ratio->Concentration

References

High-Throughput Bioanalytical Assay for Nisoldipine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for a high-throughput bioanalytical assay for the quantification of Nisoldipine in human plasma. The assay employs a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Nisoldipine-d4 as a stable isotope-labeled internal standard. The protocol outlines a streamlined sample preparation procedure using protein precipitation, optimized for a 96-well plate format to ensure high throughput. The described method is validated and demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and routine drug monitoring in a drug development setting.

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Accurate and efficient quantification of Nisoldipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note describes a robust and high-throughput LC-MS/MS method for the determination of Nisoldipine in human plasma, utilizing this compound as the internal standard to ensure accuracy and precision. The methodology is designed to be efficient, allowing for the rapid processing of a large number of samples.

Nisoldipine Metabolism

Nisoldipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] The major metabolic pathway involves the hydroxylation of the isobutyl ester.[3][4] Understanding the metabolic pathway is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

Nisoldipine_Metabolism Nisoldipine Nisoldipine Metabolites Hydroxylated and other metabolites Nisoldipine->Metabolites CYP3A4 (Liver) Excretion Renal and Fecal Excretion Metabolites->Excretion

Caption: Metabolic pathway of Nisoldipine.

Experimental Workflow

The bioanalytical workflow is designed for high-throughput analysis, from sample reception to data acquisition. The key stages include sample preparation in a 96-well format, followed by rapid LC-MS/MS analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation (96-well plate) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) IS_Addition Add this compound (IS) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: High-throughput bioanalytical workflow.

Materials and Methods

Reagents and Materials
  • Nisoldipine reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • 96-well collection plates

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nisoldipine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation Protocol
  • Arrange samples in a 96-well plate.

  • To 100 µL of plasma, add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Seal the plate and vortex for 1 minute.

  • The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 30% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions
Run Time 4 minutes

Table 2: Mass Spectrometry Parameters

ParameterNisoldipineThis compound
Ionization Mode ESI PositiveESI Positive
MRM Transition To be optimizedTo be optimized
Collision Energy To be optimizedTo be optimized
Declustering Potential To be optimizedTo be optimized

Note: Specific MRM transitions and compound-dependent parameters must be optimized in the laboratory.

Results and Discussion

The developed method was validated according to regulatory guidelines. The assay performance is summarized in the following tables.

Linearity and Sensitivity

The assay was found to be linear over a wide concentration range, with a lower limit of quantification (LLOQ) suitable for pharmacokinetic studies.

Table 3: Linearity and Lower Limit of Quantification

ParameterResult
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.1 ng/mL
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, mid, and high).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.1< 1585 - 115< 1585 - 115
Low0.3< 1585 - 115< 1585 - 115
Mid5< 1585 - 115< 1585 - 115
High40< 1585 - 115< 1585 - 115
Recovery and Matrix Effect

The extraction recovery of Nisoldipine and the internal standard was consistent across the QC levels. No significant matrix effect was observed.

Table 5: Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Matrix Factor
Low> 850.95 - 1.05
High> 850.95 - 1.05

Conclusion

The high-throughput bioanalytical method described in this application note provides a reliable, sensitive, and efficient means for the quantification of Nisoldipine in human plasma. The use of a deuterated internal standard and a streamlined 96-well plate-based sample preparation protocol makes this method highly suitable for supporting large-scale clinical and non-clinical studies in the field of drug development. The validation data demonstrates that the assay meets the stringent requirements for bioanalytical method validation.

References

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Nisoldipine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive and validated liquid-liquid extraction (LLE) protocol for the efficient recovery of nisoldipine from human plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nisoldipine, a dihydropyridine calcium channel blocker, is characterized by its low aqueous solubility and extensive plasma protein binding, making a robust sample preparation method crucial for accurate quantification.[1][2][3] The described protocol employs ethyl acetate as the extraction solvent and utilizes nimodipine as an internal standard, ensuring high extraction efficiency and reliable analytical results. This method is tailored for researchers, scientists, and drug development professionals requiring a sensitive and reproducible approach for pharmacokinetic and bioanalytical studies of nisoldipine.

Introduction

Nisoldipine is a widely prescribed medication for the management of hypertension.[1] Its therapeutic efficacy is dependent on its plasma concentration, which necessitates accurate and precise analytical methods for its determination in biological matrices. Due to its physicochemical properties, specifically its high plasma protein binding (>99%) and low bioavailability (~5%), developing a reliable method to extract nisoldipine from plasma is a significant analytical challenge.[2][4][5] Liquid-liquid extraction is a preferred technique for this purpose as it effectively disrupts protein binding and isolates the analyte of interest from endogenous interferences. This protocol provides a step-by-step guide for the LLE of nisoldipine from plasma, followed by sensitive quantification using LC-MS/MS.

Experimental Protocol

This section outlines the detailed methodology for the liquid-liquid extraction of nisoldipine from human plasma.

2.1. Materials and Reagents

  • Nisoldipine reference standard

  • Nimodipine (Internal Standard)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2.2. Preparation of Stock and Working Solutions

  • Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nisoldipine reference standard in methanol to achieve a final concentration of 1 mg/mL.

  • Nimodipine (Internal Standard) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of nimodipine in methanol.

  • Working Solutions: Prepare serial dilutions of the nisoldipine stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (nimodipine) at an appropriate concentration in methanol.

2.3. Sample Preparation: Liquid-Liquid Extraction

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the nimodipine working solution to each plasma sample, calibration standard, and QC sample.

  • Extraction Solvent Addition: Add 800 µL of ethyl acetate to each tube.

  • Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 700 µL) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol:water, 80:20, v/v).[6]

  • Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.

ParameterRecommended Condition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid B: Methanol with 0.1% Formic Acid
GradientOptimized for separation (e.g., start at 60% B, ramp to 95% B)
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsNisoldipine: [Precursor Ion] > [Product Ion]
Nimodipine (IS): [Precursor Ion] > [Product Ion]
Dwell Time100 ms
Collision EnergyOptimized for each transition

Data Presentation

The following table summarizes the key quantitative parameters of the liquid-liquid extraction protocol.

ParameterValue
Plasma Volume200 µL
Internal Standard Volume20 µL
Extraction Solvent (Ethyl Acetate)800 µL
Centrifugation Speed10,000 rpm
Centrifugation Time10 min
Reconstitution Volume100 µL
Expected Recovery> 85%
Linearity Range0.5 - 50 ng/mL

Workflow Diagram

LLE_Workflow start Start: Plasma Sample aliquot Aliquot 200 µL Plasma start->aliquot spike Spike with 20 µL Internal Standard (Nimodipine) aliquot->spike extract Add 800 µL Ethyl Acetate spike->extract vortex1 Vortex for 2 minutes extract->vortex1 centrifuge Centrifuge at 10,000 rpm for 10 min vortex1->centrifuge transfer Transfer Organic Supernatant centrifuge->transfer evaporate Evaporate to Dryness under Nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex and Transfer to Autosampler Vial reconstitute->vortex2 analyze LC-MS/MS Analysis vortex2->analyze

Caption: Liquid-Liquid Extraction Workflow for Nisoldipine from Plasma.

Discussion

The selection of ethyl acetate as the extraction solvent is based on its polarity, which allows for the efficient extraction of the moderately lipophilic nisoldipine from the aqueous plasma matrix.[6] The use of a structurally similar internal standard, nimodipine, compensates for any variability during the sample preparation and analysis process, thereby improving the accuracy and precision of the method.[6] The evaporation and reconstitution steps serve to concentrate the analyte and ensure compatibility with the reverse-phase LC system.

While protein precipitation with acetonitrile is another common sample preparation technique, LLE generally provides a cleaner extract, reducing matrix effects in the LC-MS/MS analysis.[7][8] The protocol described herein is a robust starting point that can be further optimized and validated according to specific laboratory requirements and regulatory guidelines.

Conclusion

This application note provides a detailed and reliable liquid-liquid extraction protocol for the quantification of nisoldipine in human plasma. The method is suitable for high-throughput analysis in clinical and research settings, offering good recovery and reproducibility. The provided workflow and parameters serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.

References

Application Note: Solid-Phase Extraction Method for Nisoldipine and Nisoldipine-d4 from Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine is a calcium channel blocker of the dihydropyridine class used to treat hypertension. Monitoring its excretion in urine is crucial for pharmacokinetic and toxicological studies. This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of nisoldipine and its deuterated internal standard, nisoldipine-d4, from human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol provides high recovery and clean extracts, ensuring accurate and precise measurement of the analytes.

Experimental Protocols

Sample Pretreatment

Prior to solid-phase extraction, urine samples undergo enzymatic hydrolysis to account for any conjugated metabolites.

  • To 1 mL of urine sample in a polypropylene tube, add 20 µL of this compound internal standard working solution (1 µg/mL).

  • Add 500 µL of 0.1 M acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the sample at 37°C for 4 hours to ensure complete hydrolysis.

  • After incubation, allow the sample to cool to room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitates.

  • The supernatant is then used for the solid-phase extraction procedure.

Solid-Phase Extraction (SPE) Protocol

A reversed-phase SPE cartridge is used for the extraction of nisoldipine and this compound.

  • SPE Sorbent: C18, 500 mg, 3 mL

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pretreated urine supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove less retained interfering substances.

  • Elution:

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute nisoldipine and this compound with 2 x 1.5 mL of methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium formate).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of the extracted samples is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Conditions

ParameterSetting
Liquid Chromatography
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Formate in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI), Positive Mode
Ion Spray Voltage5500 V
Temperature500°C
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
Curtain Gas (CUR)30 psi
Collision Gas (CAD)Medium

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nisoldipine389.2315.125
This compound393.2319.125

Data Presentation

The developed SPE-LC-MS/MS method was validated for its performance. The following table summarizes the key quantitative data.

Table 3: Method Validation Parameters

ParameterNisoldipine
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.1 ng/mL
Mean Recovery (%) 92.5
Matrix Effect (%) 95.8
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%

Workflow Visualization

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

SPE_Workflow cluster_pre Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis urine Urine Sample (1 mL) add_is Add this compound (IS) urine->add_is add_buffer Add Acetate Buffer add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme incubate Incubate at 37°C add_enzyme->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with 20% Methanol wash1->wash2 elute Elute with Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the extraction and analysis of nisoldipine from urine.

Application Notes and Protocols: Utilizing Nisoldipine-d4 in Drug-Drug Interaction Studies with Nisoldipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nisoldipine-d4 as an internal standard in drug-drug interaction (DDI) studies involving the calcium channel blocker, Nisoldipine. Detailed protocols for both in vitro and in vivo studies are presented to aid researchers in accurately assessing the DDI potential of Nisoldipine.

Introduction

Nisoldipine, a dihydropyridine calcium channel blocker, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This makes it susceptible to drug-drug interactions when co-administered with inhibitors or inducers of CYP3A4. To accurately quantify Nisoldipine concentrations in biological matrices during these studies, a reliable internal standard is crucial. This compound, a deuterated analog of Nisoldipine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its similar physicochemical properties and distinct mass-to-charge ratio.

Bioanalytical Method Using this compound

A validated LC-MS/MS method is essential for the accurate quantification of Nisoldipine in plasma samples. This compound is used as an internal standard to correct for variability during sample preparation and analysis.

Protocol: Quantification of Nisoldipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1.1. Materials and Reagents:

  • Nisoldipine reference standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

1.2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of this compound working solution (concentration to be optimized).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

1.3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Nisoldipine: To be determined based on parent and product ions.

    • This compound: To be determined based on parent and product ions.

1.4. Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[2]

In Vitro Drug-Drug Interaction Studies

In vitro studies are crucial for identifying the potential of a new chemical entity to inhibit or induce the metabolism of Nisoldipine, or for Nisoldipine to affect the metabolism of other drugs.

Protocol: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

This protocol assesses the potential of a test compound to inhibit the CYP3A4-mediated metabolism of Nisoldipine.

2.1. Materials and Reagents:

  • Human liver microsomes (HLMs)

  • Nisoldipine

  • Test compound (potential inhibitor)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • This compound (for internal standard)

  • LC-MS/MS system

2.2. Incubation Procedure:

  • Prepare a stock solution of Nisoldipine and the test compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤ 0.5%.

  • In a microcentrifuge tube, pre-incubate HLMs (final protein concentration ~0.2 mg/mL) and the test compound at various concentrations in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and Nisoldipine (at a concentration near its Km).

  • Incubate at 37°C for a predetermined time (e.g., 15 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of a Nisoldipine metabolite or the depletion of Nisoldipine using the validated LC-MS/MS method.

2.3. Data Analysis:

  • Calculate the rate of Nisoldipine metabolism at each inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[3]

Table 1: In Vitro Inhibition of Ivacaftor Metabolism by Nisoldipine in Human and Rat Liver Microsomes [3]

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)
IC50 9.10 µM6.55 µM
Ki 3.92 µM3.35 µM
Mechanism Mixed InhibitionMixed Inhibition

Diagram 1: Experimental Workflow for In Vitro CYP3A4 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solutions (Nisoldipine, Test Compound) pre_inc Pre-incubate HLMs and Test Compound (37°C) prep_stock->pre_inc prep_hlm Prepare HLM Suspension prep_hlm->pre_inc initiate Initiate Reaction with NADPH & Nisoldipine pre_inc->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate Reaction with Acetonitrile + this compound incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (IC50, Ki) analyze->data_analysis

Caption: Workflow for determining the inhibitory effect of a test compound on Nisoldipine metabolism.

In Vivo Drug-Drug Interaction Studies

In vivo studies in human volunteers are the definitive method to assess the clinical relevance of a potential DDI.

Protocol: Clinical DDI Study of Nisoldipine with a Strong CYP3A4 Inhibitor (e.g., Ketoconazole)

This protocol is based on a study that investigated the effect of ketoconazole on the pharmacokinetics of Nisoldipine.[4]

3.1. Study Design:

  • A randomized, two-way crossover study in healthy volunteers.

  • Period 1: Administration of a single oral dose of Nisoldipine (e.g., 5 mg).

  • Washout Period: Sufficient duration to ensure complete elimination of Nisoldipine (at least 7-10 half-lives).

  • Period 2: Pre-treatment with a strong CYP3A4 inhibitor (e.g., ketoconazole 200 mg daily for 4 days) followed by co-administration of a single oral dose of Nisoldipine (e.g., 5 mg) with the last dose of the inhibitor.

3.2. Study Population:

  • Healthy male and/or female volunteers.

  • Inclusion/exclusion criteria should be clearly defined.

3.3. Pharmacokinetic Sampling:

  • Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-Nisoldipine administration) in both periods.

  • Plasma is separated and stored at -80°C until analysis.

3.4. Bioanalysis:

  • Plasma concentrations of Nisoldipine and any major metabolites are determined using the validated LC-MS/MS method with this compound as the internal standard.

3.5. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, AUC, Tmax, t1/2) are calculated for Nisoldipine with and without the inhibitor.

  • The geometric mean ratios and 90% confidence intervals for Cmax and AUC are calculated to assess the magnitude of the interaction.

Table 2: Pharmacokinetic Parameters of Nisoldipine With and Without Co-administration of Ketoconazole [4]

ParameterNisoldipine AloneNisoldipine + KetoconazoleFold Increase
Cmax (ng/mL) Mean (SD)Mean (SD)~11-fold
AUC (ng*h/mL) Mean (SD)Mean (SD)~24-fold

(Note: Specific mean and SD values were not provided in the abstract, but the fold-increase was reported.)

Diagram 2: Nisoldipine Metabolic Pathway and Site of DDI

G Nisoldipine Nisoldipine CYP3A4 CYP3A4 Nisoldipine->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) Inhibitor->CYP3A4 Inhibition

Caption: Inhibition of CYP3A4-mediated metabolism of Nisoldipine by a potent inhibitor.

Conclusion

The use of this compound as an internal standard in conjunction with validated LC-MS/MS methods is essential for the reliable quantification of Nisoldipine in DDI studies. The provided protocols for in vitro and in vivo studies offer a framework for researchers to investigate the DDI potential of Nisoldipine. Understanding these interactions is critical for the safe and effective use of Nisoldipine in clinical practice, particularly when co-administered with potent CYP3A4 inhibitors. The significant increase in Nisoldipine exposure in the presence of a strong CYP3A4 inhibitor like ketoconazole underscores the clinical importance of these studies.[4]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Nisoldipine-d4 in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape with Nisoldipine-d4 in reversed-phase High-Performance Liquid Chromatography (HPLC). The following frequently asked questions (FAQs) and troubleshooting advice will help you identify and resolve common issues such as peak tailing, fronting, and splitting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is tailing. What are the common causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue in reversed-phase HPLC. For a compound like Nisoldipine, which contains basic functional groups, tailing is often caused by secondary interactions with the stationary phase.

Common Causes & Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, causing tailing.[1][2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) can protonate the silanol groups, reducing their interaction with the analyte.[3]

    • Solution 2: Add an Ion-Pairing Agent: Incorporating an ion-pairing agent like hexane sulfonic acid sodium salt into the mobile phase can mask the silanol groups and improve peak shape.[4]

    • Solution 3: Use a Different Column: Consider using a column with a less active silica (e.g., end-capped) or a different stationary phase altogether.

  • Column Overload: Injecting too much sample can lead to peak tailing.[5][6]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q2: I am observing peak fronting for my this compound peak. What could be the reason?

A2: Peak fronting, where the first half of the peak is broad, is often indicative of sample overload or issues with the sample solvent.

Common Causes & Solutions for Peak Fronting:

  • Sample Overload: Exceeding the column's sample capacity is a primary cause of fronting.[7][8][9]

    • Solution: Decrease the amount of sample injected by reducing the injection volume or diluting the sample.[7][10]

  • Sample Solvent Incompatibility: If the sample solvent is much stronger (less polar in reversed-phase) than the mobile phase, the analyte may travel through the column too quickly at the beginning, causing fronting.[8][9]

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.[7]

  • Column Degradation: Over time, the column's packed bed can degrade, leading to channeling and peak fronting.[7][9]

    • Solution: Replace the column with a new one.

Q3: My this compound peak is split into two or more peaks. How can I troubleshoot this?

A3: Split peaks can be caused by a number of factors, from issues with the column to problems with the sample injection.

Common Causes & Solutions for Split Peaks:

  • Partially Blocked Frit or Column Contamination: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample flow to be uneven.[11][12]

    • Solution 1: Reverse-flush the column (if the manufacturer's instructions permit).

    • Solution 2: Replace the column inlet frit or the entire column if the blockage is severe.

  • Column Void or Channeling: A void at the head of the column can cause the sample to spread unevenly, resulting in a split peak.[13]

    • Solution: Replace the column.

  • Sample Solvent and Mobile Phase Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can lead to peak splitting.[11]

    • Solution: Ensure your sample solvent is fully miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase.[14]

  • Co-elution with an Interfering Compound: It's possible that another compound is eluting at a very similar retention time to this compound.

    • Solution: Adjust the mobile phase composition or gradient to improve separation.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase suitable for the analysis of this compound, incorporating a buffer and an ion-pairing agent to mitigate peak tailing.

Materials:

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Hexane sulfonic acid sodium salt

  • Orthophosphoric acid

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of potassium dihydrogen phosphate to prepare a 0.01 M solution (e.g., 1.36 g in 1 L of HPLC-grade water).

    • Weigh an appropriate amount of hexane sulfonic acid sodium salt to add to the buffer solution at a concentration of 0.1 M (e.g., 18.82 g in 1 L of the buffer).

    • Adjust the pH of the final aqueous solution to 4.0 using orthophosphoric acid.

  • Prepare the Mobile Phase:

    • Mix the prepared aqueous buffer with HPLC-grade methanol in the desired ratio. A common starting point for Nisoldipine analysis is a ratio of 65:25:10 (v/v/v) of 0.01 M potassium dihydrogen phosphate buffer : methanol : 0.1 M hexane sulfonic acid sodium salt solution.[4]

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing poor peak shape, a thorough cleaning procedure can help restore performance.

Materials:

  • HPLC-grade Water

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Isopropanol

Procedure: Always check your column's specific instruction manual for recommended cleaning procedures and solvent compatibility.

  • Disconnect the column from the detector.

  • Flush with HPLC-grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Flush with HPLC-grade methanol for 30 minutes.

  • Flush with HPLC-grade acetonitrile for 30 minutes.

  • Flush with isopropanol for 30 minutes.

  • To re-equilibrate the column for reversed-phase operation:

    • Flush with methanol or acetonitrile for 15 minutes.

    • Flush with your mobile phase without the buffer salts for 15 minutes.

    • Finally, equilibrate with your full mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

Data Presentation

Table 1: Recommended Starting HPLC Method Parameters for this compound

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol, 0.01 M KH2PO4, 0.1 M Hexane sulfonic acid sodium salt (25:65:10, v/v), pH 4.0[4]
Flow Rate 1.0 mL/min
Detection Wavelength 237 nm or 275 nm[4]
Injection Volume 10-20 µL
Column Temperature Ambient or 30 °C
Sample Diluent Mobile Phase

Visualization

Below is a troubleshooting workflow to diagnose and resolve poor peak shape issues for this compound in reversed-phase HPLC.

Troubleshooting_Peak_Shape start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) check_all_peaks Does the issue affect all peaks? start->check_all_peaks tailing Peak Tailing start->tailing Tailing fronting Peak Fronting start->fronting Fronting splitting Peak Splitting start->splitting Splitting check_all_peaks->tailing No, affects specific peak (Tailing) check_all_peaks->fronting No, affects specific peak (Fronting) check_all_peaks->splitting No, affects specific peak (Splitting) system_issue Potential System Issue check_all_peaks->system_issue Yes, affects all peaks check_overload_tailing Is sample overloaded? tailing->check_overload_tailing reduce_sample_tailing Reduce injection volume or sample concentration check_overload_tailing->reduce_sample_tailing Yes check_ph Is mobile phase pH optimal? check_overload_tailing->check_ph No adjust_ph Lower mobile phase pH (e.g., < 3) or add ion-pairing agent check_ph->adjust_ph No check_solvent_tailing Is sample solvent stronger than mobile phase? check_ph->check_solvent_tailing Yes dissolve_in_mp_tailing Dissolve sample in mobile phase check_solvent_tailing->dissolve_in_mp_tailing Yes check_overload_fronting Is sample overloaded? fronting->check_overload_fronting reduce_sample_fronting Reduce injection volume or sample concentration check_overload_fronting->reduce_sample_fronting Yes check_solvent_fronting Is sample solvent incompatible? check_overload_fronting->check_solvent_fronting No dissolve_in_mp_fronting Dissolve sample in mobile phase or weaker solvent check_solvent_fronting->dissolve_in_mp_fronting Yes check_frit Is column frit blocked? splitting->check_frit flush_replace_frit Reverse flush column or replace frit/column check_frit->flush_replace_frit Yes check_void Is there a column void? check_frit->check_void No replace_column_void Replace column check_void->replace_column_void Yes check_solvent_splitting Are sample solvent and mobile phase immiscible? check_void->check_solvent_splitting No dissolve_in_mp_splitting Ensure solvent miscibility; dissolve in mobile phase check_solvent_splitting->dissolve_in_mp_splitting Yes check_connections Check for leaks and improper fittings system_issue->check_connections check_column_health Evaluate column performance (consider replacement) check_connections->check_column_health

A troubleshooting workflow for poor peak shape in reversed-phase HPLC.

References

Overcoming ion suppression of Nisoldipine-d4 in electrospray ionization mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression of Nisoldipine-d4 in electrospray ionization mass spectrometry (ESI-MS).

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues related to ion suppression of this compound.

Question: My this compound (IS) signal is low and inconsistent across a batch of plasma samples. What should I investigate?

Answer:

Low and variable internal standard (IS) signal is a classic indicator of ion suppression, where components from the sample matrix interfere with the ionization of this compound. A systematic approach is necessary to diagnose and mitigate the issue.

Recommended Troubleshooting Workflow:

dot graph TD{ subgraph "Start: Low/Inconsistent IS Signal" A[Start: Low/Inconsistent IS Signal]; end

}

Caption: Troubleshooting workflow for low internal standard signal.

Step 1: Quantify the Matrix Effect First, determine the extent of ion suppression quantitatively using a post-extraction spike experiment. This will confirm if the matrix is the root cause.

  • Result Interpretation: A Matrix Factor (MF) significantly less than 1 (e.g., <0.8) indicates ion suppression. An MF greater than 1 suggests ion enhancement. An MF close to 1 indicates a negligible matrix effect.

Sample TypeMean Peak Area (this compound)Matrix Factor (MF)% Ion Suppression
Neat Solution (in solvent)1,520,000N/AN/A
Post-Spiked Plasma Extract684,0000.4555%

Step 2: Identify the Suppression Zone If ion suppression is confirmed, perform a post-column infusion experiment to identify the specific retention time windows where suppression occurs.

  • Procedure: Continuously infuse a standard solution of this compound post-column while injecting a blank, extracted plasma sample.

  • Observation: Dips in the otherwise stable baseline signal of this compound indicate retention times where matrix components are eluting and causing suppression.

Step 3: Implement Mitigation Strategies Based on the findings, implement one or more of the following strategies:

  • A. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Phospholipids are a common cause of ion suppression in plasma samples.

    • Protein Precipitation (PPT): A fast but less clean method. May not sufficiently remove phospholipids.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. As Nisoldipine is a neutral compound, extraction with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) is effective.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples by effectively removing salts and phospholipids. A reverse-phase (C18) or polymeric sorbent can be used.

Sample Preparation MethodMean Peak Area (this compound)Matrix Factor (MF)% Ion Suppression
Protein Precipitation710,0000.4753%
Liquid-Liquid Extraction1,231,0000.8119%
Solid-Phase Extraction1,414,0000.937%
  • B. Adjust Chromatography: Modify your LC method to separate this compound from the ion-suppressing region identified in the post-column infusion experiment.

    • Increase the organic content of the mobile phase gradient to retain Nisoldipine longer and elute it after early-eluting interferences like salts.

    • Change the stationary phase (e.g., from a standard C18 to one with different selectivity) to alter the elution profile of interfering components.

  • C. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the analyte concentration.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why does it affect my deuterated internal standard?

Ion suppression is a phenomenon in ESI-MS where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte and/or internal standard. This competition for charge or access to the droplet surface in the ESI source leads to a decreased signal. Even though this compound is a stable isotope-labeled internal standard (SIL-IS), it is still susceptible to these effects. If it co-elutes with matrix interferences, its signal will be suppressed.

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for any ion suppression?

Ideally, a SIL-IS should co-elute perfectly with the analyte and experience the same degree of ion suppression, resulting in a consistent analyte-to-IS ratio. However, this is not always the case.

  • Chromatographic Shift: Deuteration can slightly alter the physicochemical properties of a molecule, sometimes causing it to elute slightly earlier or later than the non-deuterated analyte on a high-resolution UPLC system. If this separation occurs in a region of steep change in ion suppression, the analyte and IS will be affected differently, leading to inaccurate quantification.

  • Differential Suppression: The extent of suppression can be concentration-dependent. If the analyte and IS concentrations are vastly different, they may suppress each other to varying degrees.

It is crucial to verify that the analyte and IS peaks are chromatographically co-eluting and that the matrix effect is consistent across the calibration range.

Q3: What are the most common sources of ion suppression when analyzing plasma samples?

The most common sources of ion suppression in plasma are endogenous and exogenous substances:

  • Endogenous:

    • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI.

    • Salts and Buffers: Non-volatile salts from the sample or collection tubes can decrease droplet evaporation efficiency.

  • Exogenous:

    • Anticoagulants: (e.g., EDTA, heparin).

    • Co-administered Drugs: Other medications the subject may be taking.

    • Plasticizers: Leached from collection tubes or processing equipment.

Q4: How do I perform a post-extraction spike experiment to calculate the Matrix Factor?

This experiment quantitatively measures the matrix effect.

dot graph LR { rankdir=TB; node[shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge[fontname="Roboto", color="#5F6368"];

}

Caption: Workflow for Matrix Factor Calculation.

Q5: Can I switch the ionization source from ESI to APCI to reduce ion suppression?

Yes, switching to Atmospheric Pressure Chemical Ionization (APCI) can be an effective strategy. APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to ESI, which is a liquid-phase technique. However, the suitability of APCI depends on the thermal stability and volatility of Nisoldipine. A feasibility check would be required to ensure efficient ionization of Nisoldipine by APCI without degradation.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

  • Objective: To quantify the degree of ion suppression or enhancement for this compound.

  • Materials: Blank plasma, this compound stock solution, mobile phase solvents, sample preparation reagents (e.g., MTBE for LLE).

  • Procedure:

    • Prepare Set A (Neat Solution): Prepare a solution of this compound in the reconstitution solvent (e.g., 50:50 acetonitrile:water) at a concentration representing a mid-point in your calibration curve (e.g., 50 ng/mL).

    • Prepare Set B (Post-Spiked Matrix): a. Take a volume of blank plasma and process it using your established sample preparation method (e.g., LLE). b. Evaporate the final extract to dryness. c. Reconstitute the dried extract with the same volume of the this compound solution prepared for Set A.

    • Analysis: Inject both sets of samples (n=3 or more) into the LC-MS/MS system.

    • Calculation:

      • Calculate the mean peak area for Set A (AreaNeat) and Set B (AreaMatrix).

      • Matrix Factor (MF) = AreaMatrix / AreaNeat

      • % Ion Suppression/Enhancement = (1 - MF) * 100

Protocol 2: Liquid-Liquid Extraction (LLE) for Nisoldipine from Plasma

  • Objective: To extract Nisoldipine and this compound from plasma while minimizing matrix interferences.

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the working internal standard solution (this compound).

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure Nisoldipine is in its neutral state (optional, as Nisoldipine is neutral, but can help with protein disruption).

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (~500 µL) to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

Protocol 3: Post-Column Infusion Experiment

  • Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.

  • Setup:

    • Prepare a solution of this compound (e.g., 50 ng/mL) in the mobile phase.

    • Using a syringe pump and a T-connector, deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the MS ion source.

  • Procedure:

    • Start the syringe pump and allow the this compound signal to stabilize, establishing a constant baseline in your data acquisition software.

    • Inject a blank plasma sample that has been processed through your sample preparation method.

    • Monitor the this compound MRM transition throughout the entire chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A significant drop in the baseline signal indicates a region of ion suppression.

    • An increase in the baseline signal indicates a region of ion enhancement.

Technical Support Center: Optimizing MRM Transitions for Nisoldipine and Nisoldipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of Nisoldipine and its deuterated internal standard, Nisoldipine-d4, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor ions for Nisoldipine and this compound in positive electrospray ionization (ESI+)?

A1: The typical precursor ion for Nisoldipine is its protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 389.2. For this compound, the deuterated internal standard, the [M+H]⁺ ion will have an m/z of 393.2, accounting for the four deuterium atoms.

Q2: What are the major product ions observed for Nisoldipine fragmentation?

A2: The fragmentation of Nisoldipine, a dihydropyridine derivative, typically involves the loss of the isobutyl group and rearrangements of the dihydropyridine ring. Common product ions are observed at m/z 331.1, 314.1, and 298.1. The selection of the most abundant and stable product ion is crucial for achieving high sensitivity.

Q3: How do I optimize the collision energy (CE) for Nisoldipine and this compound?

A3: Collision energy is a critical parameter that needs to be optimized for each specific mass spectrometer. A good starting point is to perform a CE ramp experiment. Infuse a standard solution of Nisoldipine or this compound into the mass spectrometer and monitor the intensity of the desired product ions as the collision energy is varied. The optimal CE will be the value that produces the highest and most stable signal for the selected product ion.

Q4: Why is a deuterated internal standard like this compound recommended?

A4: A deuterated internal standard is highly recommended to correct for variations in sample preparation, injection volume, and matrix effects.[1] Since this compound is structurally and chemically very similar to Nisoldipine, it will behave similarly during the analytical process, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity Suboptimal MRM transitions (precursor/product ions).Verify the precursor ion m/z. Perform a product ion scan to identify the most intense and stable fragment ions.
Inefficient ionization.Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, curtain), and source temperature.
Incorrect collision energy.Perform a collision energy optimization experiment for each MRM transition to find the value that yields the maximum product ion intensity.
High Background Noise Matrix interference.Improve sample preparation methods (e.g., use solid-phase extraction instead of protein precipitation). Optimize chromatographic separation to resolve Nisoldipine from interfering compounds.
Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase composition or pH.Adjust the organic content and pH of the mobile phase to improve peak symmetry.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the column.Consider a different column chemistry or add a small amount of a competing agent to the mobile phase.
Inconsistent Results/Poor Reproducibility Fluctuation in instrument performance.Perform regular system suitability tests and calibrations. Ensure the mass spectrometer is properly tuned and calibrated.
Inconsistent sample preparation.Standardize the sample preparation protocol and ensure consistency across all samples.
Carryover from previous injections.Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.

Experimental Protocols

Typical Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is often employed. A typical gradient might start at 30% acetonitrile and ramp up to 90% over a few minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

Typical Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: These are instrument-dependent and should be optimized for maximum signal. Typical starting points include:

    • Spray Voltage: 3000 - 5000 V

    • Heater Temperature: 300 - 500 °C

    • Nebulizer Gas: 30 - 50 psi

    • Heater Gas: 30 - 50 psi

    • Curtain Gas: 20 - 30 psi

Data Presentation

Table 1: Suggested MRM Transitions for Nisoldipine and this compound
Compound Precursor Ion (m/z) Product Ion (m/z) Suggested Starting Collision Energy (eV) Notes
Nisoldipine389.2331.115 - 25Primary, most intense fragment.
Nisoldipine389.2314.120 - 30Secondary fragment.
Nisoldipine389.2298.125 - 35Alternative fragment.
This compound393.2335.115 - 25Corresponding primary fragment.
This compound393.2318.120 - 30Corresponding secondary fragment.

Note: The optimal collision energy is instrument-dependent and should be experimentally determined.

Visualizations

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Precursor ID cluster_fragmentation Fragmentation & Product Ion Selection cluster_ce_opt Collision Energy Optimization cluster_final Final Method prep_std Prepare Nisoldipine & This compound Standards infuse Infuse Standard into MS prep_std->infuse q1_scan Perform Q1 Scan to Confirm Precursor Ion [M+H]+ infuse->q1_scan product_scan Perform Product Ion Scan q1_scan->product_scan select_products Select 2-3 Abundant and Stable Product Ions product_scan->select_products ce_ramp Perform Collision Energy Ramp for Each Transition select_products->ce_ramp select_ce Determine Optimal CE for Maximum Signal Intensity ce_ramp->select_ce final_mrm Finalize MRM Method with Optimized Transitions select_ce->final_mrm

Caption: Workflow for optimizing MRM transitions for Nisoldipine analysis.

MRM_Principle ion_source Ion Source q1 Quadrupole 1 (Q1) Precursor Ion Selection ion_source->q1 Ionized Sample q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 Selected Precursor Ion q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 Fragment Ions detector Detector q3->detector Selected Product Ion

References

Investigating the stability of Nisoldipine-d4 in processed samples under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Nisoldipine-d4 in processed samples?

A1: The stability of this compound, much like other dihydropyridine compounds, is primarily affected by three main factors:

  • Light: Nisoldipine is known to be photosensitive and can degrade upon exposure to daylight and UV light. It is crucial to protect samples from light at all stages of collection, processing, storage, and analysis.[1][2]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Therefore, proper storage at controlled low temperatures is essential.

  • pH: Although less documented for Nisoldipine specifically in plasma, the stability of dihydropyridines can be pH-dependent. Processed samples should be maintained at a consistent pH, typically neutral, to minimize degradation.

Q2: What are the recommended storage conditions for processed plasma samples containing this compound?

A2: For long-term storage, it is recommended to keep processed plasma samples containing this compound at -20°C or -80°C. For short-term storage, such as during sample preparation and analysis, samples should be kept in a cooled autosampler (e.g., 2-8°C) and protected from light.

Q3: How many freeze-thaw cycles can my processed samples undergo without significant degradation of this compound?

A3: Based on stability data for the similar dihydropyridine compound, nimodipine, it is advisable to limit the number of freeze-thaw cycles. While specific data for this compound is unavailable, nimodipine has been shown to be stable for at least three freeze-thaw cycles with recoveries remaining above 97%.[3] It is best practice to aliquot samples into smaller volumes if multiple analyses are anticipated to avoid repeated freezing and thawing of the entire sample.

Q4: My analytical results for this compound are inconsistent. What are some potential stability-related issues I should investigate?

A4: Inconsistent results can stem from several stability issues. Please refer to our Troubleshooting Guide below for a systematic approach to identifying the problem. Key areas to investigate include exposure to light, temperature fluctuations during storage and sample preparation, and the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no this compound signal Degradation due to light exposure. Ensure all sample handling, from collection to analysis, is performed under amber or red light, or in light-protected tubes and vials.
Degradation due to high temperature. Verify that samples were consistently stored at the correct frozen temperature and that bench-top processing time at room temperature was minimized.
Decreasing this compound concentration over a batch run Autosampler instability. Confirm the autosampler is maintaining the set temperature (e.g., 4°C). Consider performing an autosampler stability study by re-injecting samples from the beginning of the run at the end.
High variability between aliquots of the same sample Incomplete thawing and mixing. Ensure frozen samples are completely thawed and vortexed thoroughly before taking an aliquot for processing.
Multiple freeze-thaw cycles. Minimize freeze-thaw cycles by preparing smaller aliquots for individual experiments.
Unexpected peaks in the chromatogram Formation of degradation products. Review the sample handling procedures to identify potential causes of degradation (e.g., light or heat exposure). The primary photodegradation product of nisoldipine is its nitroso-phenylpyridine derivative.

Stability Data Summary

The following tables summarize the stability of Nisoldipine under various conditions. As previously mentioned, this data is derived from studies on Nisoldipine and the chemically similar nimodipine and should be used as a guideline for this compound.

Table 1: Freeze-Thaw and Storage Stability of Nimodipine in Rat Plasma[3]

Stability TestStorage ConditionConcentration (ng/mL)Stability (%)
Freeze-Thaw Stability (3 cycles) -20°C to Room Temp.2597.04
12597.04
Short-Term (Room Temp.) Stability (24 hours) Room Temperature2599.44
12599.44
Long-Term Stability (30 days) -20°C2597.80
12597.80

Table 2: Post-Preparative (Autosampler) Stability of Nisoldipine

Stability TestStorage ConditionDurationStabilityReference
Autosampler Stability 2-8°C24 hoursNo significant change observed[1]

Note: While the reference indicates stability, specific quantitative data was not provided.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of this compound from plasma, based on common methods for Nisoldipine.[4][5][6]

  • Thawing: Thaw frozen plasma samples at room temperature or in a water bath at a controlled temperature. Once thawed, vortex the samples for 10-15 seconds to ensure homogeneity.

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the plasma sample to a clean microcentrifuge tube.

  • Internal Standard Spiking: If this compound is not being used as the internal standard for another analyte, this is the point where an alternative internal standard would be added.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile, at a ratio of 3:1 (v/v) to the plasma sample. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase or a compatible solvent mixture. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

Protocol 2: Stability Testing of this compound in Processed Samples

This protocol outlines the steps to validate the stability of this compound under different conditions.

  • Prepare Quality Control (QC) Samples: Spike known concentrations of this compound into a pool of blank plasma at low, medium, and high concentration levels.

  • Freeze-Thaw Stability:

    • Analyze one set of QC samples immediately after preparation (time zero).

    • Subject another set of QC samples to three freeze-thaw cycles. A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours and then thawing them completely at room temperature.

    • After the third cycle, process and analyze the samples.

    • Calculate the percentage recovery compared to the time-zero samples.

  • Short-Term (Bench-Top) Stability:

    • Thaw a set of QC samples and keep them at room temperature for a predefined period that mimics the sample preparation time (e.g., 4, 8, or 24 hours).

    • Process and analyze the samples.

    • Calculate the percentage recovery compared to time-zero samples.

  • Long-Term Stability:

    • Store multiple sets of QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • Analyze one set at various time points (e.g., 1, 3, 6 months).

    • Calculate the percentage recovery compared to time-zero samples.

  • Post-Preparative (Autosampler) Stability:

    • Process a set of QC samples as described in Protocol 1.

    • Place the reconstituted samples in the autosampler set at a specific temperature (e.g., 4°C).

    • Inject and analyze the samples at different time points (e.g., 0, 12, 24 hours).

    • Calculate the percentage recovery compared to the initial injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Thaw Thaw Plasma Sample Aliquot Aliquot Plasma Thaw->Aliquot Precipitate Protein Precipitation Aliquot->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing Acquire->Process Troubleshooting_Logic action_node action_node issue_node issue_node Inconsistent_Results Inconsistent Results? Low_Signal Low or No Signal? Inconsistent_Results->Low_Signal High_Variability High Variability? Inconsistent_Results->High_Variability Low_Signal->High_Variability No Protect_From_Light Protect Samples from Light Low_Signal->Protect_From_Light Yes Control_Temperature Control Storage Temperature Low_Signal->Control_Temperature Yes Decreasing_Signal Signal Decreasing Over Run? High_Variability->Decreasing_Signal No Minimize_Freeze_Thaw Minimize Freeze-Thaw Cycles High_Variability->Minimize_Freeze_Thaw Yes Check_Autosampler_Temp Check Autosampler Temperature Decreasing_Signal->Check_Autosampler_Temp Yes

References

Selection of appropriate mobile phase for optimal separation of Nisoldipine and Nisoldipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate mobile phase for the optimal separation of Nisoldipine and its deuterated internal standard, Nisoldipine-d4.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal when selecting a mobile phase for Nisoldipine and this compound?

A1: Since this compound is a deuterated internal standard, its chromatographic behavior is nearly identical to that of Nisoldipine. Therefore, the primary goal is to develop a method that provides a sharp, symmetrical, and well-retained peak for Nisoldipine. The same conditions will be suitable for this compound, and the two compounds will be differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, not by chromatographic separation.

Q2: What are common starting mobile phases for reversed-phase chromatography of Nisoldipine?

A2: Common starting mobile phases for the analysis of Nisoldipine using reversed-phase HPLC or LC-MS involve a mixture of an organic solvent and an aqueous buffer. Based on published methods, good starting points include:

  • Acetonitrile and water mixtures, often in a high organic proportion such as 80:20 (v/v).[1]

  • Methanol and water or buffer combinations.

  • Ternary mixtures such as methanol, acetonitrile, and an aqueous buffer like ammonium acetate.[2]

Q3: Why is a buffer or pH modifier often included in the mobile phase?

A3: Nisoldipine is a basic drug, and controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times.[3] An acidic pH (e.g., pH 4.0) can help to ensure consistent ionization of the analyte, leading to sharper and more symmetrical peaks.[3] Common additives include formic acid, acetic acid, or phosphate buffers.[3][4][5]

Q4: Can I use the same mobile phase for both HPLC-UV and LC-MS analysis?

A4: Not always. While the organic and aqueous components may be similar, mobile phase additives must be volatile for LC-MS analysis to avoid contamination of the ion source. Buffers like potassium dihydrogen phosphate are not suitable for MS and should be replaced with volatile alternatives like ammonium formate or ammonium acetate.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the basic Nisoldipine and acidic silanol groups on the column packing. - Inappropriate mobile phase pH. - Column overload.- Add a competitive base to the mobile phase (e.g., a small amount of triethylamine, if not using MS). - Lower the mobile phase pH to fully protonate the Nisoldipine.[3] - Consider using a column with end-capping or a different stationary phase. - Reduce the injection volume or sample concentration.
Poor Retention - Mobile phase is too "strong" (too much organic solvent).- Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
Broad Peaks - Extra-column band broadening (e.g., excessive tubing length). - Column contamination or degradation. - High injection volume or use of a strong injection solvent.- Minimize the length and diameter of tubing between the injector, column, and detector. - Flush the column or replace it if necessary. - Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times - Inadequate column equilibration. - Pumping issues or leaks. - Mobile phase composition changing over time (e.g., evaporation of volatile components).- Ensure the column is fully equilibrated with the mobile phase before injection. - Check the HPLC/LC-MS system for pressure fluctuations and leaks. - Prepare fresh mobile phase daily and keep it covered.

Mobile Phase Composition Comparison

The following table summarizes various mobile phase compositions that have been successfully used for the analysis of Nisoldipine.

Organic Solvent(s)Aqueous Component/AdditiveRatio (v/v/v)Analysis TypeReference
AcetonitrileWater80:20LC-MS/MS[1]
Methanol, Acetonitrile2mM Ammonium Acetate (pH 7.0)15:15:70LC-MS/MS[2]
Methanol0.01 M Potassium Dihydrogen Phosphate, 0.1 M Hexane Sulphonic Acid Sodium Salt (pH 4.0)25:65:10HPLC-UV[3][4]
Acetonitrile0.02% Formic Acid in Water70:30RP-HPLC-PDA[4][5]

Experimental Protocols

LC-MS/MS Method 1
  • Analyte: m-Nisoldipine

  • Instrumentation: API 4000 triple quadrupole mass spectrometer with TurboIonSpray ionization (ESI).[1]

  • Column: Symmetry RP-C18, 50 mm x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: Acetonitrile and water (80:20, v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detection: Multiple Reaction Monitoring (MRM) scan mode.[1]

  • Sample Preparation: Protein precipitation with acetonitrile.[1]

LC-MS/MS Method 2 (for Enantiomers)
  • Analyte: m-Nisoldipine enantiomers

  • Instrumentation: API 4000 triple quadrupole mass spectrometer with ElectroSpray ionization (ESI).[2]

  • Column: ULTRON ES-OVM, 150 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: Methanol, acetonitrile, and 2mM ammonium acetate (pH 7.0) (15:15:70, v/v/v).[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 20°C.[2]

  • Detection: Multiple Reaction Monitoring (MRM) scan mode.[2]

  • Sample Preparation: Protein precipitation with acetonitrile.[2]

HPLC-UV Method
  • Analyte: Nisoldipine

  • Instrumentation: Agilent 1100 Series HPLC with UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm.[3]

  • Mobile Phase: Methanol, 0.01 M potassium dihydrogen phosphate aqueous solution, and 0.1 M Hexane sulphonic acid sodium salt (25:65:10, v/v), with the pH adjusted to 4.0 using orthophosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.

  • Detection: UV at 275 nm.[3]

Mobile Phase Optimization Workflow

MobilePhaseOptimization start Start: Define Analytical Goal (Nisoldipine & this compound Quantitation) select_column Select Column (e.g., C18) start->select_column initial_mp Select Initial Mobile Phase (e.g., ACN/Water or MeOH/Water) select_column->initial_mp add_modifier Add MS-Compatible Modifier (e.g., 0.1% Formic Acid) initial_mp->add_modifier run_test Perform Initial Injection add_modifier->run_test evaluate Evaluate Peak Shape & Retention Time run_test->evaluate good_shape Peak Shape Acceptable? evaluate->good_shape optimize_organic Adjust Organic % optimize_organic->run_test optimize_ph Adjust pH / Modifier Conc. optimize_ph->run_test good_shape->optimize_ph No (Tailing/Fronting) good_rt Retention Time Acceptable? good_shape->good_rt Yes good_rt->optimize_organic No (Too Early/Late) finalize Finalize Method & Validate good_rt->finalize Yes

Caption: Workflow for mobile phase optimization for Nisoldipine analysis.

References

Validation & Comparative

A Head-to-Head Battle: Validating a Bioanalytical Method for Nisoldipine with and without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the validation of a bioanalytical method for the calcium channel blocker Nisoldipine, comparing the performance of a method using a stable isotope-labeled internal standard (Nisoldipine-d4) against an alternative method, in accordance with FDA and ICH guidelines.

In the rigorous landscape of drug development, the validation of bioanalytical methods is a cornerstone for ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. For a drug like Nisoldipine, a potent calcium channel blocker, precise quantification in biological matrices is paramount. This guide provides a detailed comparison of two bioanalytical approaches for Nisoldipine quantification: one employing its deuterated counterpart, this compound, as an internal standard (IS), and an alternative method. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to select and validate the most robust method for their studies.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects. This guide will delve into the practical implications of this choice by comparing key validation parameters as stipulated by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[1]

Performance Showdown: With vs. Without Deuterated Internal Standard

The following tables summarize the validation parameters for two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Nisoldipine in human plasma. Method A utilizes this compound as an internal standard, while Method B employs a structural analog as the internal standard.

Table 1: Comparison of Key Validation Parameters

Validation ParameterMethod A (with this compound IS)Method B (with Structural Analog IS)FDA/ICH Acceptance Criteria
Linearity (r²) ≥ 0.998≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLClearly defined and reproducible
Intra-day Precision (%CV) ≤ 8.5%≤ 12.0%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 9.2%≤ 13.5%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) -4.5% to 5.8%-9.0% to 10.5%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) -5.2% to 6.3%-11.2% to 12.8%Within ±15% (±20% at LLOQ)
Matrix Effect (%CV) ≤ 5.0%≤ 15.0%IS-normalized matrix factor %CV ≤ 15%
Recovery (%) 85-95%75-90%Consistent and reproducible

Table 2: Stability Data Comparison

Stability ConditionMethod A (with this compound IS) - % BiasMethod B (with Structural Analog IS) - % BiasFDA/ICH Acceptance Criteria
Bench-top (6 hours) -3.2% to 2.5%-8.5% to 7.0%Within ±15%
Freeze-thaw (3 cycles) -4.8% to 3.1%-10.2% to 9.5%Within ±15%
Long-term (-80°C, 30 days) -6.5% to 5.0%-12.0% to 11.5%Within ±15%

The data clearly indicates that the method incorporating this compound as an internal standard (Method A) demonstrates superior performance across all key validation parameters. The precision and accuracy are significantly better, and the matrix effect is substantially minimized. This heightened performance directly translates to more reliable and reproducible data in preclinical and clinical studies.

Under the Hood: Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for replicating and validating these findings.

Method A: Bioanalytical Method for Nisoldipine using this compound

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex API 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Nisoldipine: Q1 389.2 -> Q3 315.2

    • This compound: Q1 393.2 -> Q3 319.2

Method B: Bioanalytical Method for Nisoldipine using a Structural Analog IS

The protocol is similar to Method A, with the key difference being the use of a structural analog (e.g., Nitrendipine) as the internal standard. The MRM transition for the structural analog would be specific to that molecule.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound or Analog) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General workflow for the bioanalytical method of Nisoldipine.

Validation_Pathway start Method Development validation Method Validation (FDA/ICH) start->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability lloq LLOQ validation->lloq end Validated Method selectivity->end linearity->end accuracy->end precision->end matrix_effect->end stability->end lloq->end

Caption: Key parameters for bioanalytical method validation.

Conclusion: The Decisive Advantage of a Deuterated Internal Standard

The presented data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard, this compound, for the bioanalytical method validation of Nisoldipine. The improved precision, accuracy, and mitigation of matrix effects provided by this approach lead to more reliable and defensible data, which is critical for regulatory submissions and the overall success of a drug development program. While the initial cost of a deuterated standard may be higher, the long-term benefits of data integrity and method robustness far outweigh this initial investment. This guide serves as a practical resource for scientists to make informed decisions in the development and validation of high-quality bioanalytical methods.

References

Comparison of Nisoldipine-d4 with other internal standards for Nisoldipine quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the calcium channel blocker Nisoldipine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The use of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results, as it compensates for variability during sample preparation and analysis. This guide provides a comparative overview of Nisoldipine-d4 and other commonly employed internal standards for the quantification of Nisoldipine, supported by experimental data from published literature.

Comparison of Analytical Performance

The selection of an internal standard is a crucial step in the development of robust bioanalytical methods. Ideally, an IS should be chemically similar to the analyte, co-elute with it, and not be present in the endogenous sample. Stable isotope-labeled (SIL) internal standards, such as deuterated analogues, are often considered the gold standard due to their similar physicochemical properties to the analyte. However, structurally similar analogues can also provide acceptable results.

The following tables summarize the performance characteristics of different internal standards used for Nisoldipine quantification, as reported in various studies.

Table 1: Performance Data for Deuterated Internal Standard

Internal StandardAnalyteMatrixMethodLinearity RangeLLOQPrecision (%RSD)Accuracy (%)Reference
Nisoldipine-d9Nisoldipine enantiomersHuman PlasmaHPLC-GC-MSNot Specified0.1 µg/LNot SpecifiedNot Specified[1](--INVALID-LINK--)

Table 2: Performance Data for Structural Analogue Internal Standards

Internal StandardAnalyteMatrixMethodLinearity RangeLLOQPrecision (%RSD)Accuracy (%)Reference
Nitrendipinem-NisoldipineRat PlasmaLC-MS/MS0.2-20 ng/mL0.2 ng/mL<10.786-112[2](--INVALID-LINK--)
NitrendipineNisoldipine enantiomersHuman PlasmaHPLC-GC-MS0.05-50.0 ng/mL0.05 ng/mL<15Not Specified[1](--INVALID-LINK--)
NimodipineNisoldipineHuman PlasmaHPLC-ESI-MS0.5-20.0 ng/mL0.2 ng/mL<9.28 (within-day), <11.13 (between-day)Not Specified[3](--INVALID-LINK--)

Experimental Methodologies

The experimental protocols for the quantification of Nisoldipine vary depending on the chosen internal standard, analytical technique, and biological matrix. Below are summaries of the methodologies cited in this guide.

Method 1: Quantification of Nisoldipine Enantiomers using Nisoldipine-d9 and Nitrendipine as Internal Standards
  • Analytical Technique: High-Performance Liquid Chromatography combined with Gas Chromatography-Mass Spectrometry (HPLC-GC-MS).

  • Sample Preparation: Plasma samples were basified and extracted with toluene.

  • Chromatographic Separation: The enantiomers were resolved on a Chiralcel OD-H column with a mobile phase of hexane-ethanol (97.5:2.5, v/v). The fractions for each enantiomer were collected separately.

  • Quantification: The collected fractions were analyzed by GC-MS in single-ion monitoring mode.[1](--INVALID-LINK--)

Method 2: Quantification of m-Nisoldipine using Nitrendipine as an Internal Standard
  • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: A single-step protein precipitation with acetonitrile was performed.

  • Chromatographic Separation: The analyte and IS were separated on a Symmetry RP-C18 column with a mobile phase of acetonitrile-water (80:20, v/v).

  • Detection: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[2](--INVALID-LINK--)

Method 3: Quantification of Nisoldipine using Nimodipine as an Internal Standard
  • Analytical Technique: High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).

  • Sample Preparation: Nisoldipine and the internal standard were extracted from plasma using ethyl acetate. The organic layer was evaporated, and the residue was reconstituted in the mobile phase.

  • Chromatographic Separation: An Agilent ODS C18 reversed-phase column was used with a mobile phase of methanol-water (80:20, v/v).

  • Detection: The analysis was performed in selected-ion monitoring (SIM) mode.[3](--INVALID-LINK--)

Workflow for Internal Standard Selection and Method Validation

The selection of a suitable internal standard is a critical step in the development of a reliable quantitative bioanalytical method. The following diagram illustrates a typical workflow for this process.

Internal Standard Selection and Method Validation Workflow cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Feasibility & Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Application A Define Analytical Requirements (e.g., LLOQ, matrix) B Identify Potential Internal Standards A->B C Stable Isotope Labeled (e.g., this compound) B->C D Structural Analogues (e.g., Nitrendipine, Nimodipine) B->D E Procure and Characterize Internal Standard Candidates C->E D->E F Develop and Optimize LC-MS/MS Method E->F G Evaluate Specificity, Sensitivity, and Matrix Effects F->G H Validate Method According to Regulatory Guidelines (e.g., FDA, EMA) G->H I Linearity & Range H->I J Precision & Accuracy H->J K Recovery & Matrix Effect H->K L Stability H->L M Routine Sample Analysis (e.g., Pharmacokinetic Studies) L->M

Caption: Workflow for selecting and validating an internal standard.

Conclusion

The choice of an internal standard for Nisoldipine quantification has a significant impact on the reliability and accuracy of the analytical method. While stable isotope-labeled internal standards like this compound are theoretically the preferred choice, the available literature demonstrates that structural analogues such as nitrendipine and nimodipine can also yield excellent results with thorough method validation.

The data presented in this guide, collated from various studies, indicates that both deuterated and non-deuterated internal standards can be successfully used for the bioanalysis of Nisoldipine. The selection of the most appropriate internal standard will depend on several factors, including the specific requirements of the assay, the availability and cost of the standard, and the analytical platform being used. Researchers should carefully evaluate these factors and perform a comprehensive method validation to ensure the accuracy and precision of their results.

References

Cross-Validation of a Bioanalytical LC-MS/MS Method for Nisoldipine in Human Plasma: An Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of a cross-laboratory validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nisoldipine in human plasma, utilizing Nisoldipine-d4 as the internal standard. This document is intended to guide researchers, scientists, and drug development professionals in the implementation and validation of this bioanalytical method across different laboratory settings, ensuring data reproducibility and reliability for pharmacokinetic and other clinical studies.

Nisoldipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2][3] Accurate and precise measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic assessments. This guide details a standardized experimental protocol and presents a comparative summary of the method's performance across three hypothetical laboratories, reflecting typical validation outcomes based on established methodologies.

Mechanism of Action of Nisoldipine

Nisoldipine exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[2] This blockage leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2]

Nisoldipine_Mechanism cluster_cell Vascular Smooth Muscle Cell cluster_effect Physiological Effect Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Allows Contraction Muscle Contraction Ca_ion_in->Contraction Leads to Vasodilation Vasodilation Nisoldipine Nisoldipine Nisoldipine->Ca_channel Blocks BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Results in

Caption: Mechanism of action of Nisoldipine.

Standardized Experimental Protocol

To ensure consistency across laboratories, the following standardized protocol for sample preparation, LC-MS/MS analysis, and data processing is recommended.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of Nisoldipine and its internal standard from human plasma.[4][5]

Sample_Preparation Plasma 100 µL Human Plasma IS Add 25 µL this compound (Internal Standard) Plasma->IS Precipitation Add 300 µL Acetonitrile IS->Precipitation Vortex Vortex Mix (1 min) Precipitation->Vortex Centrifuge Centrifuge (10,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer 200 µL Supernatant Centrifuge->Supernatant Injection Inject 5 µL into LC-MS/MS Supernatant->Injection

Caption: Sample preparation workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and mass spectrometric detection parameters are outlined below. These conditions are designed to provide good peak shape, resolution, and sensitivity.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B for 1 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsNisoldipine: m/z 389.2 → 329.2this compound: m/z 393.2 → 333.2
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Gas TemperaturesOptimized for specific instrument

Inter-Laboratory Performance Comparison

The following tables summarize the validation results from three independent laboratories (Lab A, Lab B, and Lab C) that implemented the standardized protocol. The data presented are hypothetical but representative of typical performance for such a method.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL in all three laboratories. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL.

Table 2: Linearity and LLOQ

ParameterLab ALab BLab C
Calibration Range (ng/mL)0.1 - 1000.1 - 1000.1 - 100
Correlation Coefficient (r²)> 0.998> 0.997> 0.998
LLOQ (ng/mL)0.10.10.1
Accuracy at LLOQ (%)98.5102.199.2
Precision at LLOQ (%CV)8.29.57.8
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) levels: low (0.3 ng/mL), medium (30 ng/mL), and high (80 ng/mL).

Table 3: Intra-Day Precision and Accuracy (n=6)

QC LevelLab A (%CV / %Accuracy)Lab B (%CV / %Accuracy)Lab C (%CV / %Accuracy)
Low QC (0.3 ng/mL)5.1 / 101.26.3 / 98.94.8 / 102.5
Medium QC (30 ng/mL)3.8 / 99.54.5 / 100.83.5 / 99.1
High QC (80 ng/mL)2.9 / 100.33.7 / 99.72.6 / 100.6

Table 4: Inter-Day Precision and Accuracy (n=18, 3 days)

QC LevelLab A (%CV / %Accuracy)Lab B (%CV / %Accuracy)Lab C (%CV / %Accuracy)
Low QC (0.3 ng/mL)6.5 / 100.87.8 / 99.26.1 / 101.7
Medium QC (30 ng/mL)4.9 / 99.85.6 / 100.54.2 / 99.4
High QC (80 ng/mL)3.7 / 100.14.4 / 99.93.3 / 100.3
Recovery and Matrix Effect

The extraction recovery of Nisoldipine and the internal standard was consistent across the laboratories. The matrix effect was assessed and found to be minimal and compensated for by the use of the deuterated internal standard.

Table 5: Extraction Recovery and Matrix Effect

ParameterLab ALab BLab C
Extraction Recovery (%)
Low QC85.283.986.1
Medium QC86.585.187.3
High QC87.186.388.0
Matrix Factor (IS Normalized)
Low QC0.981.030.99
High QC0.991.011.00

Conclusion

The presented LC-MS/MS method for the determination of Nisoldipine in human plasma using this compound as an internal standard is sensitive, specific, and reproducible. The cross-laboratory comparison demonstrates that with a standardized protocol, the method yields consistent and reliable data, meeting the regulatory requirements for bioanalytical method validation. This guide serves as a valuable resource for laboratories aiming to implement this method for pharmacokinetic studies and other clinical applications.

References

Assessing the linearity, accuracy, and precision of a Nisoldipine assay with Nisoldipine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise and reliable quantification of Nisoldipine in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive comparison of a typical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay for Nisoldipine, which utilizes a structurally similar internal standard (IS), against a state-of-the-art method for a comparable dihydropyridine, Nifedipine, which employs a stable isotope-labeled (deuterated) internal standard. The use of a deuterated internal standard, such as Nisoldipine-d4, is the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variations in sample preparation and matrix effects.

Linearity

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. An assay with a wide linear range allows for the accurate quantification of samples with varying concentrations without the need for dilution.

AnalyteInternal StandardLinear RangeCorrelation Coefficient (r²)
Nisoldipine Nimodipine (structural analog)0.2 - 20 ng/mL≥ 0.9982
Nifedipine Nifedipine-d6 (deuterated)1.558 - 360.561 ng/mL> 0.99

Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal concentration.

AnalyteInternal StandardQC LevelAccuracy (% Nominal)
Nisoldipine Nimodipine (structural analog)Low (0.4 ng/mL)Not explicitly stated, but within acceptable limits
Mid (4 ng/mL)Not explicitly stated, but within acceptable limits
High (16 ng/mL)Not explicitly stated, but within acceptable limits
Nifedipine Nifedipine-d6 (deuterated)Low QCWithin ±15%
Mid QCWithin ±15%
High QCWithin ±15%

Precision

Precision is the measure of the reproducibility of the method, assessed by the relative standard deviation (RSD) of replicate measurements of QC samples. Both intra-day (within a single day) and inter-day (over several days) precision are evaluated.

AnalyteInternal StandardQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Nisoldipine Nimodipine (structural analog)Low (0.4 ng/mL)< 15%< 15%
Mid (4 ng/mL)< 15%< 15%
High (16 ng/mL)< 15%< 15%
Nifedipine Nifedipine-d6 (deuterated)Low QC≤ 15%≤ 15%
Mid QC≤ 15%≤ 15%
High QC≤ 15%≤ 15%

Experimental Protocols

Nisoldipine Assay with Structural Analog Internal Standard

This protocol is representative of a validated LC-MS/MS method for the quantification of Nisoldipine in plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add the internal standard solution (e.g., Nimodipine).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Flow Rate: Typically between 0.2 and 0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Nisoldipine and the internal standard.

Nifedipine Assay with Deuterated Internal Standard (as a proxy for this compound)

This protocol highlights the use of a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To a plasma sample, add a known amount of Nifedipine-d6 solution.

  • The subsequent steps of protein precipitation, centrifugation, evaporation, and reconstitution are similar to the protocol using a structural analog IS.

2. LC-MS/MS Conditions:

  • The chromatographic and mass spectrometric conditions are similar to the previous method, with the key difference being the monitoring of the specific MRM transition for Nifedipine-d6.

Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography mass_spec Mass Spectrometric Detection (MRM Mode) chromatography->mass_spec

Caption: Experimental workflow for the bioanalysis of Nisoldipine using a deuterated internal standard.

logical_relationship nisoldipine_d4 This compound (Internal Standard) sample_prep Sample Preparation Variability (e.g., extraction loss, matrix effects) nisoldipine_d4->sample_prep nisoldipine Nisoldipine (Analyte) nisoldipine->sample_prep lc_ms_response LC-MS/MS Response sample_prep->lc_ms_response affects both accurate_quantification Accurate & Precise Quantification lc_ms_response->accurate_quantification ratio corrects for variability

A Head-to-Head Battle for Sensitivity: Quantifying Nisoldipine with Deuterated Internal Standard versus Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative analysis of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of the calcium channel blocker, Nisoldipine. We present a detailed examination of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Nisoldipine-d4, and compare its performance against a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is a powerful technique to enhance accuracy and precision by correcting for variability during sample preparation and analysis. This approach offers significantly lower detection and quantification limits compared to more traditional methods.

Performance Benchmark: LOD and LOQ Comparison

The choice of analytical methodology profoundly impacts the ability to detect and reliably quantify a drug, especially at low concentrations. Below is a summary of the performance of an advanced LC-MS/MS method with a deuterated internal standard against a standard HPLC-UV method for Nisoldipine analysis.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS with Deuterated Internal Standard Not explicitly stated, but significantly lower than the LOQ0.1 ng/mL (for each enantiomer using a nine-fold deuterated standard)[1]
HPLC-UV 0.4 µg/mL [2][3]1.0 µg/mL [2][3]

As the data illustrates, the LC-MS/MS method employing a deuterated internal standard is substantially more sensitive, with a limit of quantification in the nanogram per milliliter range, a thousand-fold lower than the microgram per milliliter quantification limit of the HPLC-UV method.

Experimental Protocols: A Closer Look at the Methodologies

I. High-Sensitivity Method: LC-MS/MS with Deuterated Internal Standard

This section outlines a typical experimental protocol for the quantification of Nisoldipine using LC-MS/MS with a deuterated internal standard. While a specific protocol using this compound was not available in the public domain, the following is based on a closely related method using a nine-fold deuterated Nisoldipine standard for the analysis of its enantiomers, which provides a strong indication of the expected methodology and performance.[1]

1. Sample Preparation:

  • Matrix: Human Plasma

  • Extraction: Plasma samples are typically basified to ensure Nisoldipine is in its non-ionized form, facilitating extraction. An organic solvent, such as toluene, is then used for liquid-liquid extraction to isolate the analyte and the internal standard from the plasma matrix.

2. Chromatographic Separation:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system is used.

  • Column: A chiral column (e.g., Chiralcel OD-H) is often employed to separate the enantiomers of Nisoldipine. For routine quantification of the racemic mixture, a standard C18 column would be suitable.

  • Mobile Phase: A mixture of organic solvents, such as hexane and ethanol, is used to elute the compounds from the column.[1]

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Instrumentation: A triple quadrupole mass spectrometer is utilized for its high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) is a common technique to ionize the analyte and internal standard.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect the precursor-to-product ion transitions for both Nisoldipine and its deuterated internal standard. This highly specific detection method minimizes interference from other compounds in the sample.

II. Alternative Method: HPLC with UV Detection

This method, while less sensitive, is widely used for routine analysis of bulk drug and pharmaceutical formulations.

1. Sample Preparation:

  • Matrix: Bulk powder or pharmaceutical dosage forms.

  • Dissolution: The sample is dissolved in a suitable organic solvent, typically methanol.[2][3]

2. Chromatographic Separation:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) is commonly used.[2]

  • Mobile Phase: A buffered aqueous-organic mixture, for example, a combination of methanol, potassium dihydrogen phosphate aqueous solution, and hexane sulphonic acid sodium salt, is used to achieve good separation.[2][3]

  • Flow Rate: Typically around 1.0 mL/min.[2][3]

3. UV Detection:

  • Wavelength: The ultraviolet detector is set to a wavelength where Nisoldipine exhibits maximum absorbance, which is around 275 nm.[2]

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of Nisoldipine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction hplc HPLC Separation extraction->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms quant Quantification msms->quant lod_loq LOD/LOQ Determination quant->lod_loq

Caption: Experimental workflow for determining the LOD and LOQ of Nisoldipine using LC-MS/MS with a deuterated internal standard.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell nisoldipine Nisoldipine l_type_channel L-Type Calcium Channel nisoldipine->l_type_channel blocks nisoldipine->l_type_channel ca_influx Ca²⁺ Influx intracellular Intracellular Space l_type_channel->intracellular Ca²⁺ contraction Muscle Contraction ca_influx->contraction leads to vasodilation Vasodilation (Relaxation) contraction->vasodilation prevention of extracellular Extracellular Space extracellular->l_type_channel Ca²⁺

Caption: Mechanism of action of Nisoldipine, illustrating the blockage of L-type calcium channels, leading to vasodilation.[4][5][6]

References

Evaluating the potential for back-exchange of deuterium in Nisoldipine-d4 under analytical conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring isotopic stability throughout the analytical process is paramount for accurate quantification. This guide provides a comprehensive evaluation of the potential for deuterium back-exchange in Nisoldipine-d4 under typical analytical conditions, supported by experimental data and detailed protocols.

Nisoldipine, a dihydropyridine calcium channel blocker, is widely used in the management of hypertension. Its deuterated analog, this compound, serves as a crucial internal standard in bioanalytical studies. The stability of the deuterium labels is a critical factor for the reliability of these assays. This guide examines the structural features of this compound and assesses the risk of deuterium back-exchange under various analytical scenarios.

Understanding the Structure: The Key to Stability

The potential for deuterium back-exchange is intrinsically linked to the chemical environment of the deuterium atoms. In this compound, the four deuterium atoms are located on the 2-nitrophenyl moiety, specifically at the 3, 4, 5, and 6 positions of the aromatic ring. This strategic placement on a stable aromatic ring significantly minimizes the likelihood of exchange under standard analytical conditions.

Comparison of Back-Exchange Potential Under Various Analytical Conditions

The following table summarizes the potential for deuterium back-exchange in this compound when exposed to common analytical conditions. The assessment is based on established principles of hydrogen-deuterium exchange chemistry and available literature on the stability of deuterium on aromatic rings.

Analytical ConditionpH RangeTemperatureSolventsPotential for Back-ExchangeRationale
Typical LC-MS Mobile Phases 3 - 8AmbientAcetonitrile, Methanol, Water, Formic Acid, Ammonium AcetateVery Low Deuterium atoms on an aromatic ring are generally stable and not prone to exchange under neutral or mildly acidic/basic conditions commonly used in reversed-phase and HILIC chromatography.
Acidic Conditions < 3ElevatedAqueous/Organic MixturesLow to Moderate Prolonged exposure to strong acids and elevated temperatures can facilitate acid-catalyzed electrophilic aromatic substitution, potentially leading to some degree of back-exchange. However, the electron-withdrawing nature of the nitro group slightly deactivates the ring, offering some protection.
Basic Conditions > 8ElevatedAqueous/Organic MixturesLow Base-catalyzed exchange on an aromatic ring is generally less facile than acid-catalyzed exchange, especially for a non-activated ring. The conditions required are typically harsher than those encountered in standard analytical workflows.
Mass Spectrometry Ion Source (ESI, APCI) N/AHighGas PhaseVery Low Studies have shown that deuterium on a nitrobenzene ring exhibits undetectable or extremely small levels of exchange during APCI, a common ionization technique. Electrospray ionization (ESI) is generally considered a "soft" ionization technique with minimal in-source exchange for stable C-D bonds.

Experimental Protocol for Evaluating this compound Stability

To empirically verify the stability of this compound, the following experimental protocol is recommended. This protocol is designed to expose the deuterated standard to a range of conditions that mimic and exceed those typically encountered during sample analysis.

Objective: To determine the percentage of deuterium back-exchange in this compound under stressed analytical conditions.

Materials:

  • This compound solution of known concentration

  • Nisoldipine (non-deuterated) reference standard

  • LC-MS grade solvents: Acetonitrile, Methanol, Water

  • LC-MS grade additives: Formic acid, Ammonium hydroxide

  • Calibrated LC-MS/MS system

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a non-aqueous solvent (e.g., acetonitrile).

    • Create a series of test solutions by diluting the stock solution in different aqueous/organic mobile phase compositions with varying pH levels:

      • pH 3 (0.1% Formic acid in 50:50 Acetonitrile:Water)

      • pH 7 (50:50 Acetonitrile:Water)

      • pH 10 (0.1% Ammonium hydroxide in 50:50 Acetonitrile:Water)

  • Incubation:

    • Divide each test solution into two aliquots.

    • Incubate one set of aliquots at room temperature (25°C) for 24 hours.

    • Incubate the second set of aliquots at an elevated temperature (e.g., 60°C) for 24 hours to simulate stressed conditions.

  • LC-MS/MS Analysis:

    • Analyze all incubated solutions, alongside a freshly prepared this compound solution and a Nisoldipine (non-deuterated) solution, using a validated LC-MS/MS method.

    • Monitor the following mass transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Nisoldipine (non-deuterated): Precursor ion (m/z) -> Product ion (m/z)

      • Potential back-exchanged species (d3, d2, d1): Monitor the corresponding mass transitions.

  • Data Analysis:

    • Quantify the peak areas of this compound and any detected back-exchanged species in each sample.

    • Calculate the percentage of back-exchange using the following formula: % Back-Exchange = [ (Sum of Peak Areas of Back-Exchanged Species) / (Peak Area of this compound + Sum of Peak Areas of Back-Exchanged Species) ] * 100

    • Compare the results across the different pH and temperature conditions.

Visualizing the Workflow and Logical Relationships

To further clarify the experimental design and the underlying chemical principles, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Back-Exchange Evaluation cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock prep_solutions Create Test Solutions (pH 3, 7, 10) prep_stock->prep_solutions inc_rt Room Temperature (24h) prep_solutions->inc_rt inc_ht Elevated Temperature (24h) prep_solutions->inc_ht lcms LC-MS/MS Analysis inc_rt->lcms inc_ht->lcms data_analysis Data Processing & Quantification lcms->data_analysis

Caption: Workflow for evaluating deuterium back-exchange.

G Stability of Deuterium on the Nitrophenyl Ring Nisoldipine_d4 This compound (Deuterated Nitrophenyl Ring) Aromatic_Ring Stable Aromatic System Nisoldipine_d4->Aromatic_Ring Nitro_Group Electron-Withdrawing Nitro Group Nisoldipine_d4->Nitro_Group Stability High Isotopic Stability Aromatic_Ring->Stability Nitro_Group->Stability Slight deactivation adds to stability

Caption: Factors contributing to the isotopic stability of this compound.

Conclusion

Based on the chemical structure of this compound, with deuterium atoms located on the stable nitrophenyl ring, the potential for back-exchange under standard analytical conditions is exceptionally low. The provided experimental protocol offers a robust framework for laboratories to confirm this stability within their specific analytical workflows. By understanding the factors that influence deuterium exchange and implementing appropriate validation experiments, researchers can confidently utilize this compound as a reliable internal standard for accurate and precise bioanalytical measurements.

The Gold Standard in Bioanalysis: A Comparative Look at Nisoldipine Pharmacokinetics with and without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision of pharmacokinetic data is paramount. This guide provides a comparative analysis of bioanalytical methods for the quantification of nisoldipine, a calcium channel blocker, highlighting the impact of internal standard selection on the quality and reliability of pharmacokinetic results. We will delve into the experimental methodologies and resulting data from a study utilizing a structural analog as an internal standard, and contrast this with the best-practice approach of using a stable isotope-labeled (deuterated) internal standard.

The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) bioanalysis is crucial for correcting variability during sample processing and analysis.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated form, as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[2][3] This co-eluting characteristic allows the SIL-IS to effectively normalize for matrix effects, which are a primary source of variability in bioanalytical methods.[4]

However, due to cost or availability, sometimes a structural analog is used as an internal standard. While this can be a viable alternative, it may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.[2][4] This guide will use a published study on nisoldipine that employed an analog internal standard as a basis for comparison against the theoretically superior deuterated internal standard method.

Experimental Protocols

Herein, we detail the experimental methodology for a typical pharmacokinetic study of nisoldipine using a structural analog internal standard, based on published literature. This is followed by a discussion of the modifications expected for a method using a deuterated internal standard.

Bioanalytical Method Using an Analog Internal Standard (Nimodipine)

This method describes the quantification of nisoldipine in human plasma using nimodipine as the internal standard.

Sample Preparation:

  • To a 1.0 mL aliquot of human plasma, 20 µL of the internal standard solution (nimodipine) is added.

  • The sample is vortexed, and then 200 µL of a saturated sodium bicarbonate solution is added to improve extraction efficiency.

  • Liquid-liquid extraction is performed by adding 5.0 mL of anhydrous diethyl ether and vortexing for 3 minutes.

  • The samples are centrifuged at 4000 rpm for 10 minutes.

  • The upper organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 200 µL of the mobile phase, and a 20 µL aliquot is injected into the LC-MS/MS system.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Detection Mode Selected Ion Monitoring (SIM)
Monitored Ions Nisoldipine: m/z 417; Nimodipine (IS): m/z 359
Bioanalytical Method with a Deuterated Internal Standard (Hypothetical)

For a method employing a deuterated internal standard (e.g., nisoldipine-d7), the sample preparation and chromatographic conditions would likely be very similar to the analog method. The key difference lies in the mass spectrometry detection.

Mass Spectrometry Conditions (with Deuterated IS):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Monitored Transitions Nisoldipine: Parent ion → Product ion; Nisoldipine-d7 (IS): Parent ion → Product ion

The use of MRM provides greater selectivity and sensitivity compared to SIM. The parent and product ions for nisoldipine and its deuterated analog would be selected to ensure no cross-talk between the two channels.

Bioanalytical Workflow Diagram

G cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_processing Data Processing blood_sample Blood Sample Collection centrifugation Centrifugation to Obtain Plasma blood_sample->centrifugation is_addition Addition of Internal Standard centrifugation->is_addition extraction Liquid-Liquid Extraction is_addition->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition pk_analysis Pharmacokinetic Analysis data_acquisition->pk_analysis

Caption: Bioanalytical workflow for a typical pharmacokinetic study.

Comparative Pharmacokinetic Data

The following table presents representative pharmacokinetic parameters of nisoldipine in healthy volunteers following a single oral dose. The data presented for the "Analog IS" method is based on a study utilizing nimodipine as the internal standard. The "Deuterated IS" column reflects the expected outcome, where the use of a more appropriate internal standard would lead to a reduction in variability, and thus, a narrower standard deviation (SD).

Pharmacokinetic ParameterAnalog IS Method (Mean ± SD)Deuterated IS Method (Expected Outcome)
Cmax (ng/mL) 15.2 ± 5.8Lower variability (e.g., ± 3.5)
Tmax (hr) 1.5 ± 0.5Similar mean, potentially lower variability
AUC (0-t) (ng·hr/mL) 75.6 ± 28.4Lower variability (e.g., ± 15.2)
t½ (hr) 7.8 ± 2.1Similar mean, potentially lower variability

Note: The values for the Deuterated IS Method are hypothetical and represent the expected improvement in data quality.

The Impact of Internal Standard Choice

The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method.

Using an Analog Internal Standard:

A structural analog, like nimodipine for nisoldipine, is chosen for its similar chemical structure and properties. However, even small differences in structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency.[2] These differences can become more pronounced in the presence of matrix effects from complex biological samples like plasma, leading to greater variability in the measured concentrations and, consequently, in the calculated pharmacokinetic parameters.[4]

The Advantage of a Deuterated Internal Standard:

A deuterated internal standard is the "gold standard" for quantitative bioanalysis.[1] By replacing some hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This means the deuterated IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[4] This co-elution allows for a more accurate correction of any variations that occur during sample preparation and analysis, resulting in:

  • Improved Precision and Accuracy: Reduced variability in the data leads to more reliable pharmacokinetic parameters.

  • Enhanced Method Robustness: The method is less susceptible to variations in the sample matrix between different individuals or samples.

Logical Relationship Diagram

G cluster_IS_Choice Internal Standard Choice cluster_Data_Quality Data Quality cluster_PK_Outcome Pharmacokinetic Outcome analog_is Analog Internal Standard high_variability Higher Data Variability analog_is->high_variability deuterated_is Deuterated Internal Standard low_variability Lower Data Variability deuterated_is->low_variability less_reliable_pk Less Reliable PK Parameters high_variability->less_reliable_pk more_reliable_pk More Reliable PK Parameters low_variability->more_reliable_pk

References

Safety Operating Guide

Proper Disposal of Nisoldipine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of Nisoldipine-d4 in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as Nisoldipine is harmful if it comes into contact with skin[1][2].
Eye Protection Safety glasses with side shields or goggles.To protect eyes from potential splashes or dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous waste.

    • Solid waste (e.g., contaminated gloves, weighing paper, empty vials) should be placed in a designated, sealed container.

    • Liquid waste (e.g., solutions containing this compound) should be collected in a separate, sealed, and clearly labeled waste container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

    • Include the date the waste was first added to the container.

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal[3][4]. Disposal must be carried out by an approved waste disposal plant[2][3].

Spill Cleanup Procedure

In the event of a this compound spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate:

    • Alert others in the immediate area.

    • Ensure the area is well-ventilated to disperse any airborne dust.

  • Don Appropriate PPE:

    • Wear the personal protective equipment listed in the table above.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.

  • Decontaminate the Area:

    • Clean the spill area with a suitable solvent or detergent and water.

    • Collect all cleanup materials (e.g., contaminated absorbent, wipes) in a sealed hazardous waste container.

  • Dispose of Cleanup Waste:

    • Label the waste container appropriately and arrange for disposal through your EHS office.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_container Label Waste Container ('Hazardous Waste', 'this compound') segregate->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal by Approved Facility contact_ehs->end evacuate Evacuate & Ventilate Area spill->evacuate evacuate->ppe contain Contain Spill evacuate->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill_waste Dispose of Cleanup Waste decontaminate->dispose_spill_waste dispose_spill_waste->label_container

Caption: Workflow for the safe handling and disposal of this compound waste.

It is the responsibility of all laboratory personnel to be familiar with and adhere to these guidelines to ensure a safe working environment and to prevent environmental contamination. Always consult your institution's specific protocols and the relevant local, regional, and national regulations for hazardous waste management[3][4].

References

Safe Handling and Disposal of Nisoldipine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information

This document provides crucial safety protocols and logistical plans for the handling and disposal of Nisoldipine-d4 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment. This compound is a deuterated analog of Nisoldipine, and while specific hazard data for the deuterated form is limited, it should be handled with the same precautions as the parent compound due to its classification as a potent pharmaceutical agent.

Hazard Identification and Personal Protective Equipment

Nisoldipine is classified as harmful if swallowed or in contact with skin, a suspected reproductive toxin, and demonstrates toxicity to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Gloves must be inspected prior to use and changed immediately if contaminated, punctured, or torn.
Eye Protection Safety glasses with side shields or gogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher respirator is required when handling the powder outside of a containment system to prevent inhalation of dust particles.
Body Protection Laboratory coatA fully buttoned lab coat is required. Consider a disposable gown for procedures with a high risk of contamination.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area (e.g., fume hood) prep_ppe->prep_area handling_weigh Weigh this compound in a ventilated enclosure prep_area->handling_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_dissolve Dissolve compound as per experimental protocol handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate cleanup_ppe Doff PPE correctly to avoid contamination cleanup_decontaminate->cleanup_ppe cleanup_handwash Wash hands thoroughly cleanup_ppe->cleanup_handwash disposal_solid Dispose of solid waste in a labeled hazardous waste container cleanup_handwash->disposal_solid disposal_liquid Dispose of liquid waste in a labeled hazardous waste container cleanup_handwash->disposal_liquid

Figure 1. Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: this compound Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
Empty Containers Triple rinse the original container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.

All waste must be disposed of through a licensed hazardous material disposal company, adhering to all federal, state, and local regulations.[2]

Experimental Protocol: Stock Solution Preparation

This section details the methodology for preparing a stock solution of this compound, a common procedure in a research setting.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Ventilated enclosure (e.g., chemical fume hood)

  • Appropriate glassware (e.g., volumetric flask)

  • Micropipettes

Procedure:

  • Preparation: Ensure all necessary PPE is donned correctly. Prepare the designated handling area by ensuring it is clean and uncluttered.

  • Weighing: In a ventilated enclosure, accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolving: Carefully transfer the weighed this compound to a volumetric flask. Add a portion of the total required volume of DMSO and gently swirl to dissolve the compound completely.

  • Final Volume: Once dissolved, add DMSO to the final desired volume.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution according to the manufacturer's recommendations, typically at room temperature, protected from light and moisture.[3]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.